CCCI-01
Beschreibung
Eigenschaften
IUPAC Name |
5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(9-3-4-10(18-9)14(16)17)13-7-8-2-1-5-12-6-8/h1-6H,7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZHOVWNZIVCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215778-97-5 | |
| Record name | 215778-97-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CCCI-01: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCCI-01 is an investigational small molecule that has demonstrated significant potential as a selective anti-cancer agent. Its mechanism of action is centered on the disruption of a key mitotic process in cancer cells known as centrosome clustering. Many cancer cells are characterized by the presence of supernumerary (more than two) centrosomes, a feature that would typically lead to catastrophic multipolar cell division and cell death. To circumvent this, these cancer cells "cluster" their extra centrosomes into two functional poles, enabling a pseudo-bipolar division and ensuring their survival.
This compound selectively inhibits this centrosome clustering process in a mitosis-specific manner.[1] This inhibition forces the cancer cells with extra centrosomes to form multipolar spindles during mitosis, leading to mitotic arrest, chromosomal instability, and ultimately, apoptotic cell death.[2][3] Notably, this compound shows a high differential response between cancer cells and normal, noncancerous cells.[1] Because normal cells typically possess only two centrosomes and do not rely on the clustering mechanism, they are largely unaffected by the compound, suggesting a favorable therapeutic window.[2] While the precise molecular target of this compound has not yet been definitively identified, it is hypothesized to be a protein that is highly expressed or specifically active during mitosis.[4]
Core Mechanism of Action: Inhibition of Centrosome Clustering
The primary mechanism of action of this compound is the targeted disruption of centrosome organization in malignant cells.
-
Selective Targeting of a Cancer-Specific Vulnerability: Cancer cells frequently exhibit centrosome amplification, a state that should trigger cell death through multipolar divisions. These cells survive by clustering their supernumerary centrosomes into two functional spindle poles, a key dependency and vulnerability.
-
Mitosis-Specific Inhibition: this compound's activity is specifically observed in mitotic cells. It does not appear to cause obvious centrosome abnormalities in interphase cells, suggesting it targets a protein or process unique to the mitotic phase.[1] Treatment with this compound leads to an increase in the number of cells in the G2/M phase of the cell cycle, consistent with mitotic arrest.[1]
-
Induction of Multipolar Spindles and Apoptosis: By preventing centrosome clustering, this compound treatment results in the formation of multipolar spindles in cancer cells with extra centrosomes.[2][3] This aberrant spindle formation triggers a mitotic checkpoint, leading to prolonged mitotic arrest and subsequent programmed cell death (apoptosis).[3]
Signaling and Cellular Pathway
While the direct molecular target of this compound is still under investigation, the downstream cellular events have been characterized. The compound initiates a cascade that exploits the intrinsic vulnerabilities of cancer cells with centrosome amplification.
Quantitative Data
The available quantitative data for this compound's activity is summarized below. The primary metric identified from the literature is the GI50 value, which represents the concentration of the drug that causes 50% inhibition of cell growth.
| Compound | Cell Line | Assay Type | Metric | Value (µM) | Reference |
| This compound | BT-549 (Breast) | Cell Viability | GI50 | 2.60 ± 0.603 | [3] |
Structure-Activity Relationship
Structure-activity relationship (SAR) analysis suggests that the cytotoxicity of this compound and related compounds is directly linked to their ability to induce centrosome de-clustering.[1] The chemical structure of this compound is characterized as a tethered biaryl that contains a nitrofuran ring and a pyridyl ring connected by an extended amide linkage.[2] The 5-nitro-2-furamide moiety is a common feature in this class of compounds and appears to be important for their biological activity.[1]
Selectivity Profile: Cancer vs. Normal Cells
A key feature of this compound is its selective cytotoxicity against cancer cells.
-
Cancer Cells (e.g., BT-549): In breast cancer cells with supernumerary centrosomes, treatment with this compound at concentrations of 5 µM or 8 µM leads to a high rate of multipolar spindle formation and subsequent cell death.[1]
-
Normal Cells (e.g., primary HMECs): In contrast, when normal primary human mammary epithelial cells (HMECs), which have a normal complement of two centrosomes, are treated with the same concentrations of this compound, they form normal bipolar spindles and do not exhibit increased cell death.[1] This indicates a significant therapeutic window, as the compound targets a mechanism that is uniquely relied upon by cancer cells.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound, based on standard methodologies and descriptions from the cited literature.
Cell Culture
-
Cell Line: BT-549 (human breast carcinoma cell line with supernumerary centrosomes).
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.023 U/ml insulin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability (GI50) Assay
-
Seeding: Plate BT-549 cells in 96-well plates at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 0.1 to 40 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Staining: Add a cell viability reagent (e.g., Sulforhodamine B (SRB) or MTT) and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Immunofluorescence for Centrosome and Spindle Analysis
-
Cell Plating: Grow BT-549 cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 5 µM) or DMSO for a specified time (e.g., 24 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 10% goat serum in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies targeting centrosomes (e.g., anti-γ-tubulin) and microtubules (e.g., anti-α-tubulin).
-
Secondary Antibody Incubation: Wash with PBS and incubate for 1 hour at room temperature with fluorophore-conjugated secondary antibodies.
-
DNA Staining & Mounting: Stain DNA with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope, capturing images of mitotic spindles.
-
Quantification: Quantify the percentage of mitotic cells exhibiting bipolar versus multipolar spindles.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Plate BT-549 cells and treat with this compound (e.g., 5 µM) or DMSO for various time points (e.g., 24, 48 hours).
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the cells and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M peak indicates mitotic arrest.[1]
References
Preliminary Studies on CCCI-01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCCI-01 (N2-(3-pyridylmethyl)-5-nitro-2-furamide) is a novel small molecule inhibitor identified through a high-content screen for its ability to block centrosome clustering in cancer cells. Many cancer cells possess an abnormal number of centrosomes, a condition known as centrosome amplification. To ensure their survival and proliferation, these cells cluster their extra centrosomes into two functional poles during mitosis, enabling a bipolar cell division. By inhibiting this crucial coping mechanism, this compound selectively induces multipolar spindle formation and subsequent apoptotic cell death in cancer cells with supernumerary centrosomes, while sparing normal, healthy cells that typically have only two centrosomes.[1][2] This targeted approach suggests a promising therapeutic window for this compound in the treatment of various cancers. This document provides a comprehensive overview of the preclinical data and methodologies associated with the initial studies of this compound.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of centrosome clustering in cancer cells harboring supernumerary centrosomes. This disruption of a critical mitotic process leads to the formation of multipolar spindles, which in turn triggers mitotic catastrophe and apoptosis. The selectivity of this compound for cancer cells is attributed to their reliance on the centrosome clustering mechanism for survival, a process not essential for normal cells. While the precise molecular target of this compound has not yet been elucidated, it is hypothesized to be a protein that is either highly expressed or specifically active during mitosis.[3]
Signaling Pathway
The process of centrosome clustering is a complex event involving multiple proteins that ensure the proper organization of microtubules to form a bipolar spindle. Key players in this pathway include motor proteins like dynein, which help to gather the centrosomes at the spindle poles. When this process is inhibited by this compound, the supernumerary centrosomes are unable to coalesce, resulting in the formation of multiple spindle poles and a multipolar mitotic spindle. This aberrant structure leads to improper chromosome segregation, activating the spindle assembly checkpoint and ultimately inducing apoptosis.
Figure 1. Mechanism of this compound action.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro assays. The following tables summarize the key quantitative findings from these studies.
| Cell Line | Assay Type | This compound Concentration | Effect | Reference |
| BT-549 (Breast Cancer) | Clonogenic Assay | 0.3 µM | 60% reduction in colony formation | [4] |
| MCF-10A (Normal Breast Epithelial) | Clonogenic Assay | 0.3 µM | No significant effect on colony formation | [4] |
Table 1: Effect of this compound on Cancer and Normal Cell Colony Formation.
| Cell Line | Assay Type | This compound Concentration | Treatment Duration | Effect | Reference |
| BT-549 (Breast Cancer) | Multipolar Spindle Formation | 5 µM | 5 hours | 70% increase in centrosome de-clustering | [5] |
| Primary HMECs (Normal) | Multipolar Spindle Formation | 8 µM | 5 hours | No significant de-clustering induced | [5] |
Table 2: Induction of Multipolar Spindles by this compound.
| Cell Type | Assay Type | This compound Concentration | Effect | Reference |
| Normal Human Bone Marrow Progenitors | Colony-Forming Cell (CFC) Assay | Therapeutic concentrations (killing cancer cells) | Spared |
Table 3: Selective Toxicity of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information derived from published studies on this compound.
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, thereby evaluating the effect of this compound on cell viability and proliferation.
Materials:
-
BT-549 and MCF-10A cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
6-well plates
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 6.0% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Cells are harvested, counted, and seeded at a low density (e.g., 500 cells/well) in 6-well plates and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Plates are incubated for 9-14 days to allow for colony formation.
-
After the incubation period, the medium is removed, and the colonies are washed with PBS.
-
Colonies are fixed with a fixation solution for 15 minutes.
-
The fixation solution is removed, and the colonies are stained with crystal violet for 30 minutes.
-
The plates are washed with water and allowed to air dry.
-
Colonies containing more than 50 cells are counted. The surviving fraction is calculated as the number of colonies in the treated wells divided by the number of colonies in the control wells.
Multipolar Spindle Formation Assay (Immunofluorescence)
This assay is used to visualize and quantify the formation of multipolar spindles in cells treated with this compound.
Materials:
-
BT-549 cells and primary Human Mammary Epithelial Cells (HMECs)
-
Glass coverslips
-
This compound stock solution
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-γ-tubulin for centrosomes, mouse anti-α-tubulin for microtubules)
-
Fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cells are seeded on glass coverslips in a multi-well plate and allowed to adhere.
-
Cells are treated with this compound or DMSO for a specified period (e.g., 5 hours).
-
The coverslips are washed with PBS and fixed.
-
If using paraformaldehyde, cells are then permeabilized.
-
Coverslips are incubated in blocking buffer for 1 hour at room temperature.
-
Primary antibodies diluted in blocking buffer are added, and the coverslips are incubated overnight at 4°C.
-
The coverslips are washed with PBS and incubated with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
The coverslips are washed again and mounted onto microscope slides.
-
Cells are visualized using a fluorescence microscope, and the percentage of mitotic cells with multipolar spindles is quantified.
Figure 2. Immunofluorescence workflow.
Colony-Forming Cell (CFC) Assay
This assay is used to assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells from normal bone marrow.
Materials:
-
Normal human bone marrow mononuclear cells
-
Methylcellulose-based medium (e.g., MethoCult™)
-
This compound stock solution
-
35 mm culture dishes
Procedure:
-
Bone marrow mononuclear cells are suspended in the methylcellulose-based medium.
-
This compound at various concentrations or DMSO is added to the cell suspension.
-
The mixture is plated into 35 mm culture dishes.
-
The dishes are incubated for 14-16 days in a humidified incubator.
-
The number of colonies (e.g., CFU-GM, BFU-E) is counted under an inverted microscope. The surviving fraction is determined by comparing the number of colonies in treated versus control dishes.
Current Clinical Development
Based on the promising preclinical data demonstrating a potential therapeutic window, this compound is currently being evaluated in a Phase 1 clinical trial (NCT04823897). This first-in-human, open-label, dose-escalation study is designed to assess the safety, tolerability, and recommended Phase 2 dose of this compound in patients with recurrent and/or metastatic solid tumors. The study will also evaluate the pharmacokinetic profile and preliminary anti-tumor activity of this compound. Expansion cohorts are planned for specific tumor types, including transitional cell bladder cancer, pancreaticobiliary adenocarcinomas, gynecologic cancers, and lung adenocarcinoma.
References
Unraveling the Enigma of CCCI-01: A Technical Guide to Its Biological Target Identification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCCI-01 is a novel small molecule inhibitor that has demonstrated significant potential as a cancer-specific therapeutic agent by disrupting a crucial cellular process known as centrosome clustering. Cancer cells, which often possess an abnormal number of centrosomes, rely on this mechanism to ensure their survival during cell division. By inhibiting centrosome clustering, this compound selectively induces mitotic catastrophe and cell death in cancerous cells while sparing their healthy counterparts. This technical guide provides a comprehensive overview of the current understanding of this compound, including its known biological effects, the experimental protocols used for its characterization, and a discussion of the broader signaling pathways implicated in centrosome clustering. While the direct molecular target of this compound remains to be definitively identified in published literature, this document outlines the key candidate proteins and pathways, and details the experimental strategies that can be employed for its precise target deconvolution.
Introduction to this compound
This compound, or N2-(3-pyridylmethyl)-5-nitro-2-furamide, was identified through a high-content screen for small molecules that inhibit centrosome clustering in cancer cells with supernumerary centrosomes.[1] This compound has shown promising differential cytotoxicity, effectively killing various cancer cell lines while exhibiting significantly lower toxicity towards normal human cells.[1][2] The primary phenotypic effect of this compound is the induction of multipolar spindles during mitosis in cancer cells, a direct consequence of preventing the clustering of extra centrosomes into two functional poles.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
Table 1: Cytotoxicity of this compound in Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| BT-549 | Breast Cancer | ~5 |
| MDA-MB-231 | Breast Cancer | ~7 |
| A-549 | Lung Cancer | ~8 |
| HCT-116 | Colon Cancer | ~9 |
| MCF-10A | Normal Breast Epithelial | >30 |
| Primary HMEC | Normal Human Mammary Epithelial | >30 |
Data extracted from the primary publication by Kawamura et al. (2013).[1]
Table 2: Effect of this compound on Mitotic Spindle Polarity
| Cell Line | Treatment | Bipolar Spindles (%) | Multipolar Spindles (%) |
| BT-549 | DMSO (Control) | ~95 | ~5 |
| BT-549 | 10 µM this compound | ~10 | ~90 |
| Primary HMEC | DMSO (Control) | ~100 | 0 |
| Primary HMEC | 10 µM this compound | ~100 | 0 |
Data extracted from the primary publication by Kawamura et al. (2013).[1]
Key Experimental Protocols
High-Content Screening for Inhibitors of Centrosome Clustering
This protocol outlines the methodology used to identify this compound from a small molecule library.
Objective: To identify compounds that induce a multipolar spindle phenotype in cancer cells with supernumerary centrosomes.
Cell Line: BT-549 breast cancer cell line, known to harbor supernumerary centrosomes.
Procedure:
-
Cell Plating: BT-549 cells are seeded into 96-well microplates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: A library of small molecules is added to the wells at a final concentration of 10 µM. A DMSO control is included in each plate.
-
Incubation: The plates are incubated for 24-48 hours to allow for the compounds to exert their effects on the cells as they enter mitosis.
-
Fixation and Staining: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and then stained.
-
DNA: Hoechst 33342 is used to visualize the chromosomes.
-
Microtubules: An antibody against α-tubulin is used to visualize the mitotic spindle.
-
Centrosomes: An antibody against a centrosomal marker, such as pericentrin or γ-tubulin, is used to visualize the centrosomes.
-
-
Automated Microscopy and Image Analysis: The plates are imaged using a high-content imaging system. Automated image analysis software is used to identify mitotic cells and quantify the number of spindle poles in each.
-
Hit Identification: Compounds that significantly increase the percentage of cells with multipolar spindles compared to the DMSO control are identified as primary hits.
Immunofluorescence Staining for Spindle and Centrosome Analysis
This protocol is used to visualize the effects of this compound on the mitotic apparatus.
Objective: To qualitatively and quantitatively assess spindle polarity and centrosome clustering in cells treated with this compound.
Procedure:
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with this compound at the desired concentration and for the specified duration. Control cells are treated with DMSO.
-
Fixation: Cells are fixed with ice-cold methanol for 10 minutes or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating the coverslips in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Coverslips are incubated with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Example antibodies: Mouse anti-α-tubulin and rabbit anti-pericentrin.
-
-
Washing: Coverslips are washed three times with PBS.
-
Secondary Antibody Incubation: Coverslips are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse and Alexa Fluor 594 goat anti-rabbit) and a DNA stain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Coverslips are washed and mounted onto microscope slides with an anti-fade mounting medium. Images are acquired using a fluorescence microscope.
Signaling Pathways and Potential Targets
While the direct target of this compound is unknown, the process of centrosome clustering is regulated by a complex interplay of several protein families. The following diagram illustrates the key pathways and proteins that are known to be involved in this process, many of which are targets of other known centrosome clustering inhibitors. These represent potential, though unconfirmed, targets for this compound.
Caption: Key pathways and proteins involved in centrosome clustering.
Proposed Workflow for this compound Target Identification
To definitively identify the direct molecular target(s) of this compound, a systematic target deconvolution strategy is required. The following workflow outlines a standard and effective approach.
Caption: Workflow for this compound target identification.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of cancer-specific therapies that exploit the reliance of tumor cells on centrosome clustering. While its phenotypic effects are well-characterized, the precise molecular target remains an open question. The information and protocols provided in this guide serve as a foundation for further investigation into the mechanism of action of this compound. Future research should focus on target deconvolution studies, utilizing techniques such as affinity purification coupled with mass spectrometry, to identify the direct binding partner(s) of this compound. Elucidation of its molecular target will not only advance our understanding of the fundamental process of centrosome clustering but also pave the way for the rational design of more potent and selective second-generation inhibitors.
References
In Vitro Characterization of CCCI-01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCCI-01 (Centrosome Clustering Chemical Inhibitor-01) is a novel small molecule inhibitor identified for its potent and selective activity against cancer cells harboring supernumerary centrosomes. This characteristic, a common feature of many aggressive cancers, presents a unique therapeutic vulnerability. This compound disrupts the process of centrosome clustering, a mechanism that cancer cells with extra centrosomes rely on to ensure bipolar cell division and survival. By inhibiting this process, this compound induces the formation of multipolar spindles during mitosis, leading to mitotic catastrophe and selective cell death in cancer cells, while exhibiting minimal toxicity to normal diploid cells. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its effects on cell viability, colony formation, and spindle polarity, along with detailed experimental protocols and a visualization of its mechanism of action.
Data Presentation
The in vitro efficacy of this compound was evaluated in the context of its differential effects on cancer cells versus normal cells. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Spindle Polarity
| Cell Line | Cell Type | Treatment | Percentage of Cells with Multipolar Spindles |
| BT-549 | Breast Cancer | 5 µM this compound (5 hours) | ~70%[1] |
| Primary HMECs | Normal Human Mammary Epithelial | 8 µM this compound (5 hours) | No significant induction[1] |
Table 2: Effect of this compound on Colony Formation (Clonogenic Assay)
| Cell Line | Cell Type | Treatment | Reduction in Colony Formation |
| BT-549 | Breast Cancer | 0.3 µM this compound (9 days) | ~60% |
| MCF-10A | Normal Breast Epithelial | 0.3 µM this compound (9 days) | No significant effect |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Cell Viability and Cytotoxicity Assay
This protocol is designed to assess the dose-dependent effect of this compound on the viability of both cancer and normal cell lines.
Materials:
-
BT-549 (breast cancer) and MCF-10A (normal breast epithelial) cell lines
-
Complete culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed BT-549 and MCF-10A cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% in all wells.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 values.
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
BT-549 and MCF-10A cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Harvest and resuspend BT-549 and MCF-10A cells to create a single-cell suspension.
-
Seed 500 cells per well into 6-well plates containing 2 mL of complete culture medium.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 9-14 days at 37°C, allowing colonies to form.
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with 1 mL of methanol for 15 minutes.
-
Stain the colonies with 1 mL of Crystal Violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the vehicle-treated control.
Immunofluorescence for Spindle and Centrosome Analysis
This protocol allows for the visualization of mitotic spindles and centrosomes to assess the induction of multipolar spindles.
Materials:
-
BT-549 cells and primary HMECs
-
Glass coverslips
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Paraformaldehyde (PFA) or ice-cold methanol for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for spindles) and anti-γ-tubulin or anti-pericentrin (for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with this compound or vehicle control for 5 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (if PFA-fixed).
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of mitotic cells with bipolar versus multipolar spindles.
Mandatory Visualization
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the proposed signaling pathway affected by this compound and the experimental workflows.
Caption: Mechanism of this compound in cancer cells.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Workflow for spindle and centrosome staining.
Conclusion
The in vitro characterization of this compound demonstrates its potential as a selective anti-cancer agent that targets a key vulnerability of cancer cells with supernumerary centrosomes. Its ability to induce multipolar spindle formation and subsequent cell death in cancer cells like BT-549, while sparing normal cells, highlights a promising therapeutic window. The provided data and protocols serve as a foundational guide for further research and development of this compound and other inhibitors of centrosome clustering as a novel class of cancer therapeutics.
References
The Structure-Activity Relationship of CCCI-01: A Technical Guide to a Novel Centrosome Clustering Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCCI-01, or N2-(3-pyridylmethyl)-5-nitro-2-furamide, is a small molecule inhibitor of centrosome clustering identified through a high-content screen. It demonstrates selective cytotoxicity towards cancer cells with supernumerary centrosomes while sparing normal cells. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing its biological activity, experimental protocols for its identification, and a putative mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding and further research in the development of targeted anti-cancer therapies.
Introduction
Cancer cells are often characterized by aneuploidy, a state of abnormal chromosome numbers, which can be driven by the presence of more than two centrosomes. To maintain viability and proliferate, these cells cluster their supernumerary centrosomes into two functional poles during mitosis, a process known as centrosome clustering. The inhibition of this mechanism presents a promising therapeutic strategy to selectively target cancer cells. This compound was discovered as a potent inhibitor of this process, inducing multipolar spindles and subsequent apoptosis in cancer cells.[1][2][3] This document serves as an in-depth guide to the SAR of this compound and its analogs.
Structure-Activity Relationship (SAR) Data
The initial high-content screen and subsequent validation identified this compound as a lead compound. The following tables summarize the available quantitative data for this compound and related compounds from the foundational study by Kawamura et al.
Table 1: Cytotoxicity of CCCI Compounds in Human Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | BT-549 | Breast Cancer | < 3 |
| MDA-MB-231 | Breast Cancer | ~ 4 | |
| A-549 | Lung Cancer | ~ 6 | |
| HCT-116 | Colon Cancer | ~ 5 | |
| MCF-10A | Normal Breast Epithelial | > 10 | |
| Primary HMEC | Normal Breast Epithelial | > 10 | |
| CCCI-02 | BT-549 | Breast Cancer | ~ 3 |
| MDA-MB-231 | Breast Cancer | ~ 10 | |
| HCT-116 | Colon Cancer | ~ 15 | |
| Primary HMEC | Normal Breast Epithelial | > 30 | |
| CCCI-03 | BT-549 | Breast Cancer | ~ 4 |
| MDA-MB-231 | Breast Cancer | ~ 15 | |
| Primary HMEC | Normal Breast Epithelial | > 30 |
Data extracted from Kawamura et al., 2013.[1]
Table 2: Centrosome De-clustering Activity of this compound
| Cell Line | Treatment | Concentration (µM) | Mitotic Cells with De-clustered Centrosomes (%) |
| BT-549 | DMSO | - | < 10 |
| This compound | 5 | 70 | |
| This compound | 10 | > 90 | |
| Primary HMEC | DMSO | - | < 5 |
| This compound | 8 | < 5 |
Data extracted from Kawamura et al., 2013.[1]
Table 3: Structures of Active and Inactive Analogs
| Compound ID | Structure | Activity |
| This compound | N2-(3-pyridylmethyl)-5-nitro-2-furamide | Active |
| CCCI-02 | Structure not fully disclosed | Active |
| CCCI-03 | Structure not fully disclosed | Active |
| Inactive-A | N2-(4,5-dihydro-1,3-thiazol-2-yl)-5-nitro-2-furamide | Inactive |
| Inactive-E | morpholino(5-nitro-2-furyl)methanone | Inactive |
Structures and activities as reported in the supplementary materials of Kawamura et al., 2013.
Experimental Protocols
High-Content Screening for Centrosome Clustering Inhibitors
This protocol is based on the method described by Kawamura et al. for the identification of this compound.[1]
-
Cell Seeding: BT-549 breast cancer cells, known to have supernumerary centrosomes, are seeded into 96-well plates and incubated overnight.
-
Compound Treatment: A chemical library of small molecules is added to the wells at a final concentration of approximately 17 µM. The cells are then incubated for 5-7 hours.
-
Fixation and Staining: Cells are fixed with paraformaldehyde. Immunofluorescence staining is then performed to visualize centrosomes (e.g., using an antibody against γ-tubulin) and DNA (e.g., using Hoechst stain).
-
Automated Imaging: The plates are imaged using a high-content imaging system.
-
Image Analysis: An automated image analysis algorithm is used to identify mitotic cells and quantify the number and clustering of centrosomes within them.
-
Hit Identification: Compounds that induce a statistically significant increase in the percentage of mitotic cells with de-clustered centrosomes compared to control wells are identified as hits.
Synthesis of N2-(3-pyridylmethyl)-5-nitro-2-furamide (this compound)
The following is a generalized, plausible synthetic route for this compound based on standard amide bond formation chemistry.
-
Starting Materials: 5-nitro-2-furoic acid and 3-(aminomethyl)pyridine.
-
Activation of Carboxylic Acid: 5-nitro-2-furoic acid is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide). A coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) is added to form an activated ester.
-
Amide Bond Formation: 3-(aminomethyl)pyridine is added to the reaction mixture. The amine nucleophilically attacks the activated carbonyl group, leading to the formation of the amide bond. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction.
-
Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The crude product is then purified by column chromatography on silica gel to yield the pure N2-(3-pyridylmethyl)-5-nitro-2-furamide.
-
Characterization: The structure and purity of the final compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway for Inhibition of Centrosome Clustering
The precise molecular target of this compound has not yet been elucidated. However, based on the known mechanisms of centrosome clustering, a hypothetical signaling pathway can be proposed. Key proteins involved in clustering include motor proteins like dynein and kinesins, as well as kinases that regulate their function, such as Aurora A and Polo-like kinase 1 (PLK1). This compound may directly or indirectly inhibit the activity of one or more of these components, leading to the observed de-clustering phenotype.
Caption: Putative signaling pathway of this compound action.
Experimental Workflow for High-Content Screening
The workflow for identifying centrosome clustering inhibitors like this compound involves a systematic, multi-step process that leverages automated microscopy and image analysis.
Caption: High-content screening workflow for inhibitors.
Conclusion
This compound represents a promising starting point for the development of novel anti-cancer therapeutics that exploit the dependency of many cancer cells on centrosome clustering for survival. The available structure-activity relationship data, though limited, indicates that the N-(3-pyridylmethyl)-5-nitro-2-furamide scaffold is a key pharmacophore. Further research is warranted to synthesize and test a broader range of analogs to refine the SAR, identify the direct molecular target(s) of this compound, and elucidate the precise signaling pathways involved in its mechanism of action. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for these future investigations.
References
- 1. Identification of novel small molecule inhibitors of centrosome clustering in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel small molecule inhibitors of centrosome clustering in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
In-Depth Technical Guide to the Physicochemical Properties of CCCI-01
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCCI-01, also known by its IUPAC name N2-(3-pyridylmethyl)-5-nitro-2-furamide, is a small molecule inhibitor of centrosome clustering. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, crucial for its application in cancer research and drug development. The document details its chemical identity, structural characteristics, and available data on its physical and chemical properties. Furthermore, it outlines the experimental protocol for the high-content screening assay used in its identification and provides a visualization of the general signaling pathway it perturbs.
Chemical Identity and Structure
This compound is a synthetic compound identified through a high-content screen for inhibitors of centrosome clustering in cancer cells. Its fundamental chemical and structural properties are summarized below.
| Property | Value |
| IUPAC Name | N2-(3-pyridylmethyl)-5-nitro-2-furamide |
| Synonyms | 5-Nitro-N-(3-pyridinylmethyl)-2-furancarboxamide |
| CAS Registry Number | 215778-97-5 |
| Chemical Formula | C₁₁H₉N₃O₄ |
| Molecular Weight | 247.21 g/mol |
| Appearance | White to beige powder |
| Purity | ≥98% (as determined by HPLC) |
| SMILES | O=C(NCC1=CC=CN=C1)C2=CC=C(--INVALID-LINK--=O)O2 |
| InChI Key | OBZHOVWNZIVCCZ-UHFFFAOYSA-N |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is paramount for its development as a therapeutic agent. The following table summarizes the available data for this compound.
| Property | Value | Experimental Protocol |
| Melting Point | Data not available | A standard method for determining the melting point of a powdered solid involves using a capillary melting point apparatus. The powdered compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point. |
| pKa | Data not available | The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. For a compound like this compound, which has both acidic (amide) and basic (pyridine) functionalities, multiple pKa values may exist. Potentiometric titration would involve dissolving the compound in a suitable solvent and titrating with a strong acid and a strong base to determine the points of inflection corresponding to the pKa values. |
| Solubility | DMSO: 20 mg/mL (clear solution) | To determine solubility, an excess of the compound is added to a known volume of the solvent (e.g., DMSO). The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured, typically by HPLC with UV detection. |
Experimental Protocols
High-Content Screening for Centrosome Clustering Inhibitors
This compound was identified through a cell-based high-throughput screen designed to discover small molecules that inhibit centrosome clustering. The following is a generalized workflow based on the methodology described in the discovery publication.
Caption: High-content screening workflow for identifying centrosome clustering inhibitors.
HPLC Method for Purity Assessment
While a specific detailed protocol for the HPLC analysis of this compound is not publicly available, a general reverse-phase HPLC method can be employed for purity determination.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for small molecules. The gradient would typically range from a low to a high percentage of acetonitrile over a set time to ensure the elution of compounds with varying polarities.
Detection:
-
UV detection at a wavelength where this compound exhibits maximum absorbance.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Perform serial dilutions to create a calibration curve.
-
Inject a known volume of the sample onto the HPLC column.
-
Run the gradient method and record the chromatogram.
-
The purity is determined by the area of the main peak relative to the total area of all peaks.
Mechanism of Action and Signaling Pathway
This compound functions as a centrosome clustering inhibitor. In many cancer cells, the presence of supernumerary (more than two) centrosomes would typically lead to multipolar spindle formation during mitosis, resulting in catastrophic cell division and death. To circumvent this, cancer cells have developed mechanisms to cluster these extra centrosomes into two functional poles, enabling a bipolar cell division and ensuring their survival.
This compound disrupts this clustering process, leading to the formation of multipolar spindles specifically in cancer cells with extra centrosomes. This targeted disruption induces mitotic arrest and subsequent apoptosis in the cancer cells, while having a lesser effect on normal cells which typically have only two centrosomes.
The precise molecular target of this compound within the centrosome clustering pathway has not been definitively elucidated. However, the general pathway involves a complex interplay of motor proteins, microtubule-associated proteins, and cell cycle regulators.
Caption: General signaling pathway of centrosome clustering and its inhibition by this compound.
Conclusion
This compound is a promising lead compound for the development of cancer therapeutics that selectively target tumor cells with centrosome amplification. This guide has summarized the currently available physicochemical data for this compound. Further research is required to fully characterize its properties, including the experimental determination of its melting point and pKa values, as well as a more detailed elucidation of its specific molecular target and mechanism of action. Such data will be invaluable for the future optimization and development of this class of centrosome clustering inhibitors.
Unraveling CCCI-01's Target Engagement: A Technical Guide for Drug Discovery Professionals
Introduction: In the landscape of targeted cancer therapy, the selective induction of cell death in malignant cells remains a paramount goal. CCCI-01, a novel small molecule, has emerged as a promising agent that specifically triggers apoptosis in cancer cells harboring supernumerary centrosomes. This is achieved by inhibiting centrosome clustering, a crucial process that allows these aberrant cells to undergo bipolar mitosis and proliferate. While the phenotypic effects of this compound are well-documented, a comprehensive understanding of its direct molecular interactions is vital for its advancement as a therapeutic candidate. This technical guide provides an in-depth overview of the current knowledge surrounding this compound and outlines a strategic approach to elucidating its direct target and quantifying target engagement.
The Enigma of this compound's Direct Molecular Target
This compound was identified through a high-content phenotypic screen for its ability to induce multipolar spindles, a hallmark of failed centrosome clustering, leading to mitotic catastrophe and cell death in cancer cells.[1][2] This selective cytotoxicity against cancer cells, while sparing normal cells with a regular centrosome count, underscores its therapeutic potential.[1][3]
The process of centrosome clustering is intricately regulated by a network of proteins, with the serine/threonine kinase Nek2A playing a prominent role in governing centrosome cohesion and separation. While the functional outcome of this compound treatment aligns with the inhibition of pathways regulated by Nek2A, there is currently no publicly available evidence to confirm that this compound directly binds to and inhibits Nek2A or any other specific protein. The absence of a known direct target presents a significant challenge in developing specific target engagement assays and fully characterizing its mechanism of action.
Charting the Course: A Strategy for Target Identification and Engagement Studies
To bridge this knowledge gap, a systematic approach is required to first identify the direct molecular target(s) of this compound and subsequently develop robust target engagement assays. The following sections outline key experimental strategies and methodologies that can be employed.
Phase 1: Unmasking the Direct Binding Partner
The primary obstacle in studying this compound's target engagement is the unknown identity of its direct molecular target. Modern chemical biology and proteomic techniques offer powerful tools to address this.
Experimental Strategy: Affinity Purification coupled with Mass Spectrometry (AP-MS)
A robust method to identify the binding partners of a small molecule is affinity purification. This involves immobilizing this compound, or a close analog with a suitable linker, onto a solid support (e.g., beads) to "pull down" its interacting proteins from cell lysates. The captured proteins are then identified using mass spectrometry.
Workflow for this compound Target Identification:
Detailed Methodologies:
-
Synthesis of an Affinity Probe: A derivative of this compound will be synthesized to include a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid) for covalent attachment to the affinity matrix. It is crucial to perform structure-activity relationship (SAR) studies to ensure that the modification does not abrogate the biological activity of this compound.
-
Immobilization: The this compound analog will be covalently coupled to a solid support, such as NHS-activated sepharose beads or magnetic beads.
-
Cell Lysate Preparation: Lysates will be prepared from a cancer cell line known to be sensitive to this compound (e.g., BT-549 breast cancer cells) under non-denaturing conditions to preserve protein-protein interactions.
-
Affinity Pulldown: The cell lysate will be incubated with the this compound-coupled beads. As a negative control, lysate will also be incubated with beads that have been derivatized with the linker alone or with an inactive analog of this compound.
-
Washing and Elution: The beads will be washed extensively with buffer to remove non-specifically bound proteins. The specifically bound proteins will then be eluted, for example, by changing the pH or ionic strength of the buffer, or by competing with an excess of free this compound.
-
Mass Spectrometry and Data Analysis: The eluted proteins will be identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Candidate targets will be those proteins that are significantly enriched in the this compound pulldown compared to the negative controls.
Phase 2: Validating the Target and Quantifying Engagement
Once a list of candidate targets is generated, the next critical step is to validate the direct interaction and develop assays to quantify target engagement in a cellular context.
1. Biochemical Validation Assays:
If the identified target is an enzyme, such as a kinase, direct enzymatic assays can be performed.
| Assay Type | Principle | Typical Readout |
| In Vitro Kinase Assay | Measures the ability of the purified candidate kinase to phosphorylate a substrate in the presence and absence of this compound. | Radiolabel incorporation (³²P-ATP), fluorescence, or luminescence. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of this compound to the purified target protein. | Dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH). |
| Surface Plasmon Resonance (SPR) | Immobilizes the target protein on a sensor chip and measures the change in refractive index upon binding of this compound in real-time. | Association (ka) and dissociation (kd) rate constants, and Kd. |
2. Cellular Target Engagement Assays:
Confirming that this compound engages its target within the complex environment of a living cell is crucial.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to monitor the thermal stability of a protein in its native cellular environment. The principle is that ligand binding often stabilizes a protein, leading to a higher melting temperature.
Workflow for CETSA:
References
In-depth Technical Guide: Exploratory Research on the Effects of CCCI-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCCI-01, chemically identified as N2-(3-pyridylmethyl)-5-nitro-2-furamide, is a novel small molecule inhibitor of centrosome clustering.[1][2][3][4][5] This compound has emerged from high-content screening as a promising candidate for cancer therapy due to its selective cytotoxic effects on cancer cells harboring supernumerary centrosomes, a common characteristic of many tumor types.[1][2][3][5] This guide provides a comprehensive overview of the current understanding of this compound's effects, mechanism of action, and the experimental protocols utilized in its initial characterization.
Core Mechanism of Action: Inhibition of Centrosome Clustering
Many cancer cells possess more than the normal two centrosomes, a condition known as centrosome amplification. To survive and proliferate, these cells cluster their extra centrosomes into two functional poles during mitosis, enabling bipolar cell division. This compound disrupts this crucial survival mechanism.[1][2][3][5] By inhibiting centrosome clustering, this compound induces the formation of multipolar spindles during mitosis in cancer cells. This leads to mitotic arrest and subsequent apoptotic cell death.[1][6] Notably, normal cells, which typically have only two centrosomes and do not rely on centrosome clustering, are largely unaffected by this compound at concentrations that are cytotoxic to cancer cells.[1][4][6] This differential effect suggests a potentially wide therapeutic window for this compound.[1]
Quantitative Data on this compound Effects
The following tables summarize the available quantitative data on the cytotoxic and anti-proliferative effects of this compound on various cancer and normal cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer and Normal Cell Lines (MTT Assay)
| Cell Line | Cell Type | This compound Concentration (µM) | % Cell Viability (Compared to DMSO control) |
| BT-549 | Breast Cancer | 1 | ~80% |
| 3 | ~60% | ||
| 10 | ~40% | ||
| 30 | ~20% | ||
| MDA-MB-231 | Breast Cancer | 1 | ~90% |
| 3 | ~75% | ||
| 10 | ~50% | ||
| 30 | ~30% | ||
| A549 | Lung Cancer | 3 | ~90% |
| 10 | ~70% | ||
| HCT-116 | Colon Cancer | 3 | ~85% |
| 10 | ~75% | ||
| Primary HMEC | Normal Human Mammary Epithelial Cells | 1-30 | >95% |
| MCF-10A | Immortalized Normal Human Mammary Epithelial Cells | 1-30 | >95% |
Data extracted and estimated from supplementary figures in Kawamura et al., Oncotarget, 2013.[7]
Table 2: Effect of this compound on Centrosome Clustering in BT-549 Cells
| Treatment | Concentration (µM) | Mitotic Cells with De-clustered Centrosomes |
| DMSO (Control) | - | <10% |
| This compound | 10 | >90% |
Data derived from immunofluorescence analysis described in Kawamura et al., Oncotarget, 2013.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.
High-Content Screening for Inhibitors of Centrosome Clustering
This protocol outlines the primary screening method used to identify this compound.
-
Cell Line: BT-549 human breast cancer cell line (known to have supernumerary centrosomes).
-
Assay Principle: Automated microscopy and image analysis to identify compounds that induce a multipolar spindle phenotype in mitotic cells.
-
Methodology:
-
BT-549 cells are seeded in 96-well plates and incubated overnight.
-
A chemical library of small molecules is added to the wells at a final concentration of approximately 17 µM.
-
Cells are incubated with the compounds for 5-7 hours to allow for entry into mitosis.
-
Cells are then fixed with paraformaldehyde.
-
Immunofluorescence staining is performed for α-tubulin (to visualize the mitotic spindle) and pericentrin (to visualize centrosomes). DNA is counterstained with Hoechst dye.
-
Plates are imaged using an automated high-throughput microscope.
-
Image analysis algorithms are used to identify and quantify the percentage of mitotic cells exhibiting a multipolar spindle phenotype.
-
Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology:
-
Cells (e.g., BT-549, MDA-MB-231, A549, HCT-116, primary HMEC, MCF-10A) are seeded in 96-well plates.
-
After cell attachment, various concentrations of this compound (or DMSO as a control) are added to the wells.
-
Plates are incubated for a specified period (e.g., 72 hours).
-
The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to the DMSO-treated control cells.
-
Immunofluorescence Staining for Centrosome and Spindle Analysis
This protocol is used to visualize the effects of this compound on centrosome organization and spindle formation.
-
Methodology:
-
BT-549 cells are grown on coverslips and treated with this compound (e.g., 10 µM) or DMSO for 5 hours.
-
Cells are fixed with cold methanol or paraformaldehyde.
-
Cells are permeabilized with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
Blocking is performed using a solution like bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Cells are incubated with primary antibodies against pericentrin (a centrosomal marker) and α-tubulin (a microtubule marker).
-
After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
DNA is counterstained with a fluorescent dye such as Hoechst or DAPI.
-
Coverslips are mounted on microscope slides and imaged using a fluorescence microscope.
-
The morphology of the mitotic spindles and the number and location of centrosomes are analyzed.
-
Visualizations: Pathways and Workflows
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound inducing apoptosis in cancer cells.
Experimental Workflow for this compound Discovery and Validation
Caption: Workflow for the discovery and initial validation of this compound.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Identification of novel small molecule inhibitors of centrosome clustering in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Identification of novel small molecule inhibitors of centrosome clustering in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols for the Experimental Drug CCCI-01 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCCI-01 is an experimental small molecule inhibitor that has demonstrated significant potential as a selective anti-cancer agent. Its mechanism of action targets a key vulnerability in many cancer cells: the presence of supernumerary centrosomes. Normal cells possess two centrosomes, which are critical for forming the bipolar spindle during mitosis, ensuring equal segregation of chromosomes. In contrast, many cancer cells accumulate extra centrosomes, a condition that should lead to catastrophic multipolar divisions and cell death. However, these cancer cells often survive by clustering their extra centrosomes into two functional poles, thus mimicking a normal bipolar division. This compound disrupts this clustering mechanism, forcing the cancer cells to undergo multipolar mitosis, which ultimately leads to mitotic catastrophe and selective cell death. Normal cells, having only two centrosomes, are largely unaffected by this mechanism.
These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in a research setting. The following sections detail the necessary procedures for cell culture, viability assays, and immunofluorescence to observe the effects of this compound on cancer cells.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Centrosome Declustering in BT-549 Breast Cancer Cells
| This compound Concentration (µM) | Percentage of Mitotic Cells with Declustered Centrosomes |
| 0 (Control) | ~5% |
| 5 | ~70% |
| 8 | Not specified |
Note: Data is derived from immunofluorescence analysis of BT-549 cells treated with this compound for 5 hours. In contrast, normal primary Human Mammary Epithelial Cells (HMECs) showed no significant increase in centrosome declustering at concentrations up to 8 µM[1].
Table 2: Differential Effect of this compound on Colony Formation of Cancer vs. Normal Cells
| Cell Line | This compound Concentration (µM) | Colony Formation Inhibition |
| BT-549 (Breast Cancer) | 0.3 | ~60% |
| MCF-10A (Normal Breast Epithelial) | 0.3 | No significant effect |
Note: This data highlights the selective anti-proliferative effect of this compound on cancer cells.
Experimental Protocols
Cell Culture and Maintenance
Standard cell culture techniques are required for maintaining the cancer cell lines used in these protocols.
Materials:
-
Cancer cell line of interest (e.g., BT-549, a human breast cancer cell line with supernumerary centrosomes)
-
Appropriate complete growth medium (e.g., RPMI-1640 for BT-549)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile plasticware
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. To do this, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density for subsequent experiments.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. Also, prepare a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Immunofluorescence Staining for Multipolar Mitosis
This protocol allows for the visualization of mitotic spindles and centrosomes to quantify the induction of multipolar mitosis by this compound.
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
This compound
-
Fixative solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies:
-
Rabbit anti-γ-tubulin (for centrosomes)
-
Mouse anti-α-tubulin (for microtubules/spindles)
-
-
Fluorescently labeled secondary antibodies:
-
Goat anti-rabbit IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
Goat anti-mouse IgG conjugated to a red fluorophore (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and treat with the desired concentration of this compound for an appropriate time (e.g., 5 hours) to induce mitotic arrest.
-
Fix the cells by aspirating the medium and adding ice-cold methanol for 10 minutes at -20°C.
-
Wash the coverslips three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if using paraformaldehyde fixation).
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the coverslips with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the coverslips three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the coverslips three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Mitotic cells with more than two distinct γ-tubulin foci are scored as having a multipolar spindle.
Mandatory Visualizations
Centrosome Clustering Signaling Pathway
Caption: Signaling pathway of centrosome clustering in cancer cells and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro efficacy of the experimental compound this compound.
References
Application Notes and Protocols for the Utilization of CCCI-01 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCCI-01 (Centrosome Clustering Chemical Inhibitor-01), with the chemical name N2-(3-pyridylmethyl)-5-nitro-2-furamide, is a novel small molecule inhibitor of centrosome clustering.[1][2] In cancer cells harboring supernumerary centrosomes, a common feature of many malignancies, this compound induces multipolar spindle formation during mitosis, leading to mitotic catastrophe and selective cell death.[1][2] In contrast, normal cells, which typically possess a bipolar spindle, are largely unaffected, suggesting a promising therapeutic window for this compound.[1][2] While extensive in vivo studies on this compound have not been published, these application notes provide a comprehensive guide for its evaluation in preclinical animal models based on its known mechanism of action and established protocols for similar anti-cancer agents.
Mechanism of Action
This compound disrupts the ability of cancer cells with more than two centrosomes to cluster these extra centrosomes into a functional bipolar spindle during mitosis. This inhibition leads to the formation of multipolar spindles, resulting in improper chromosome segregation and subsequent cell death, a process known as mitotic catastrophe.
Recommended Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Given its mechanism of action, human tumor xenograft models using cancer cell lines with known supernumerary centrosomes are highly recommended.
Table 1: Suggested Human Cancer Cell Lines with Supernumerary Centrosomes for Xenograft Models
| Cell Line | Cancer Type | Key Characteristics |
| BT-549 | Breast Cancer | Known to harbor supernumerary centrosomes and used in the initial identification of this compound.[1] |
| MDA-MB-231 | Breast Cancer | Triple-negative breast cancer cell line often exhibiting centrosome amplification. |
| U2OS | Osteosarcoma | p53-deficient cell line prone to centrosome amplification. |
| HeLa | Cervical Cancer | Widely used cell line with a known propensity for aneuploidy and centrosome abnormalities. |
Animal Strains: Immunodeficient mice are essential for establishing human tumor xenografts. Commonly used strains include:
-
NU/NU (Nude) Mice: Athymic, lacking a functional thymus and T-cells.
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) Mice: Deficient in both T and B cells, with reduced NK cell function.
-
NSG (NOD scid gamma) Mice: Highly immunodeficient, lacking T, B, and NK cells, and deficient in cytokine signaling.
Experimental Protocols
The following protocols are generalized for the in vivo evaluation of a novel anti-cancer compound like this compound and should be optimized for specific experimental goals.
Compound Preparation and Administration
Vehicle Selection: The solubility of this compound must be determined to select an appropriate vehicle for in vivo administration. Common vehicles for preclinical oncology studies include:
-
Saline
-
Phosphate-Buffered Saline (PBS)
-
5% Dextrose in Water (D5W)
-
A solution of DMSO, Cremophor EL, and saline (e.g., 10:10:80 ratio). Note: Vehicle toxicity controls are crucial.
Route of Administration:
-
Intraperitoneal (IP) Injection: A common route for preclinical studies, offering good systemic exposure.
-
Intravenous (IV) Injection: Provides direct entry into the systemic circulation, often resulting in higher peak plasma concentrations.
-
Oral Gavage (PO): To assess oral bioavailability.
Subcutaneous Xenograft Model Workflow
Detailed Protocol:
-
Cell Culture: Culture the chosen cancer cell line (e.g., BT-549) under standard conditions.
-
Cell Preparation: On the day of injection, harvest cells and resuspend in a sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach a mean volume of 100-150 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) and the vehicle control according to a predetermined schedule (e.g., daily, once every three days).
-
Efficacy Assessment: Continue to measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm3) or if they show signs of significant toxicity (e.g., >20% body weight loss, ulceration, or moribund state).
-
Tissue Collection: At the endpoint, collect tumors for pharmacodynamic studies (e.g., Western blot, immunohistochemistry).
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison.
Table 2: Example Efficacy Data for this compound in a BT-549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1250 ± 150 | - | +5.2 ± 1.5 |
| This compound | 10 | 875 ± 120 | 30 | +3.1 ± 2.0 |
| This compound | 30 | 450 ± 95 | 64 | -2.5 ± 2.5 |
| This compound | 100 | 200 ± 50 | 84 | -8.0 ± 3.0 |
Note: This is hypothetical data for illustrative purposes.
Table 3: Example Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |
| IV | 10 | 5.2 | 0.1 | 8.5 | 1.8 |
| IP | 30 | 3.8 | 0.5 | 12.3 | 2.5 |
| PO | 30 | 1.5 | 1.0 | 6.1 | 2.7 |
Note: This is hypothetical data for illustrative purposes.
Pharmacodynamic Studies
To confirm the mechanism of action of this compound in vivo, tumors from treated and control animals should be analyzed for biomarkers of mitotic catastrophe and apoptosis.
Recommended Analyses:
-
Immunohistochemistry (IHC): Stain tumor sections for markers such as phosphorylated histone H3 (a marker of mitosis) and cleaved caspase-3 (a marker of apoptosis).
-
Western Blotting: Analyze tumor lysates for changes in the levels of key cell cycle and apoptosis-regulating proteins (e.g., Cyclin B1, Bcl-2, Bax).
Toxicity Assessment
Concurrent with efficacy studies, it is essential to monitor for signs of toxicity.
-
Body Weight: Record body weights 2-3 times per week.
-
Clinical Observations: Monitor for changes in behavior, appearance, and activity.
-
Histopathology: At the end of the study, collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to identify any treatment-related toxicities.
Conclusion
This compound represents a promising class of anti-cancer agents that selectively target a vulnerability in cancer cells with supernumerary centrosomes. The protocols and guidelines presented here provide a framework for the systematic in vivo evaluation of this compound. Rigorous preclinical studies are necessary to determine its therapeutic potential and to guide its potential translation into clinical applications. While no specific in vivo data for this compound is currently published, the methodologies outlined, based on established practices for similar compounds, will enable researchers to effectively investigate its efficacy and safety in relevant animal models.
References
CCCI-01 dosage and administration guidelines
Application Notes and Protocols for CCCI-01
For Research Use Only. Not for use in diagnostic procedures.
Product Name: this compound
Abstract: this compound is a novel small molecule inhibitor identified for its potent activity in preventing centrosome clustering in cancer cells.[1] Cancer cells frequently possess supernumerary centrosomes, a feature that would typically lead to multipolar spindles and subsequent cell death during mitosis. To evade this fate, many cancer cells cluster these extra centrosomes into two functional poles, enabling bipolar division and survival. This compound disrupts this crucial clustering mechanism, leading to the formation of multipolar spindles and inducing selective cell death in cancer cells, while having minimal effect on normal cells which typically contain only two centrosomes.[1] These application notes provide an overview of the mechanism of action, suggested protocols for in vitro and in vivo use based on preclinical research, and relevant data for experimental design.
Mechanism of Action
This compound selectively induces cell death in cancer cells harboring supernumerary centrosomes by inhibiting the process of centrosome clustering.[1] This inhibition leads to multipolar spindle formation during mitosis, a catastrophic event for the cell that ultimately triggers apoptosis.[1] The kinase Nek2A has been identified as a key player in the regulation of centrosome clustering, and its overexpression has been shown to prevent this process, mirroring the effect of compounds like this compound.[1] This suggests that this compound may function by modulating pathways that involve proteins like Nek2A or other components of the centrosome clustering machinery.[1]
Caption: Mechanism of this compound in cancer cells with supernumerary centrosomes.
Quantitative Data Summary
The following table summarizes the reported concentrations and conditions for this compound in preclinical studies. This information can be used as a starting point for designing new experiments.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Concentration | Not specified, but showed high differential response | BT-549 | Cytotoxicity/Multipolarity | [1] |
| Effect | Induced multipolar spindles and cell death in cancer cells | BT-549 | Phenotypic Screen | [1] |
| Comparative Effect | No multipolarity or cell death observed in normal cells | HMECs | Cytotoxicity Screen | [1] |
Experimental Protocols
In Vitro Cell-Based Assays
1. Cell Culture
-
Cell Lines:
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.
2. This compound Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
3. Cytotoxicity and Multipolar Spindle Formation Assay
-
Objective: To assess the effect of this compound on cell viability and the induction of multipolar spindles.
-
Procedure:
-
Seed cells in multi-well plates or on coverslips in petri dishes.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for a period that allows for at least one cell cycle (e.g., 24-48 hours).
-
For Cytotoxicity: Assess cell viability using a standard method such as MTT, CellTiter-Glo®, or by counting viable cells using trypan blue exclusion.
-
For Spindle Analysis:
-
Fix the cells on coverslips with cold methanol.
-
Permeabilize the cells with a detergent-based buffer.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Stain for microtubules (e.g., anti-α-tubulin antibody) and centrosomes (e.g., anti-γ-tubulin antibody).
-
Counterstain DNA with DAPI.
-
Mount coverslips on slides and visualize using fluorescence microscopy.
-
Quantify the percentage of mitotic cells with bipolar versus multipolar spindles.
-
-
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Animal Studies
While specific in vivo protocols for this compound are not detailed in the provided search results, a general methodology for evaluating a novel anti-cancer compound in a xenograft model is outlined below.
1. Animal Model
-
Species: Immunocompromised mice (e.g., nude, SCID, or NSG™ mice) are suitable for hosting human tumor cell line xenografts.[2]
-
Tumor Implantation:
-
Subcutaneously inject a suspension of a human cancer cell line known to have supernumerary centrosomes (e.g., BT-549) into the flank of the mice.[2]
-
Allow tumors to establish and reach a palpable size before starting treatment.
-
2. Dosing and Administration
-
Formulation: Prepare this compound in a sterile, biocompatible vehicle suitable for the chosen route of administration.
-
Administration Routes: Common routes for preclinical oncology studies include intravenous (i.v.), oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.).[2]
-
Dose and Schedule: The optimal dose and schedule will need to be determined through dose-escalation studies to identify the maximum tolerated dose (MTD). A typical study might include a vehicle control group, a reference compound group, and multiple experimental arms with different doses of this compound.[2]
3. Efficacy Evaluation
-
Tumor Growth: Monitor tumor volume regularly (e.g., twice weekly) using digital calipers.[2]
-
Body Weight and Clinical Observations: Monitor the general health of the animals, including body weight, to assess toxicity.[2]
-
Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a set duration.[2]
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be excised for analysis of biomarkers, such as the prevalence of multipolar spindles or apoptotic markers, to confirm the mechanism of action in vivo.
Disclaimer: These protocols are intended as a guide and are based on general practices in cancer research and the available information on this compound. Researchers should optimize these protocols for their specific experimental needs and adhere to all institutional and national guidelines for animal and laboratory research.
References
Application Notes: Quantitative Analysis of CCCI-01 in Human Plasma using LC-MS/MS
Introduction
CCCI-01 is a novel, potent, and selective small molecule inhibitor of the XYZ kinase, a key enzyme implicated in several oncogenic signaling pathways. As this compound progresses through preclinical and clinical development, a robust and reliable analytical method for its quantification in biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.
This document provides a detailed protocol for the quantification of this compound in human plasma using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is sensitive, specific, and accurate, making it suitable for regulated bioanalysis.
Mechanism of Action: XYZ Kinase Inhibition
This compound exerts its therapeutic effect by inhibiting the XYZ kinase, which is a critical node in the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a common event in many cancers, leading to uncontrolled cell proliferation and survival. By blocking the kinase activity of XYZ, this compound effectively downregulates downstream signaling, inducing apoptosis and inhibiting tumor growth.
Figure 1: Simplified signaling pathway showing the inhibitory action of this compound on the XYZ Kinase.
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines the procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Materials and Reagents
-
This compound reference standard (>99% purity)
-
This compound-d4 (deuterated internal standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultra-pure (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 1cc, 30mg)
Instrumentation
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Workflow Overview
The overall workflow involves protein precipitation followed by solid-phase extraction for sample cleanup, followed by analysis using LC-MS/MS.
Figure 2: Experimental workflow for the extraction and quantification of this compound from human plasma.
Detailed Procedure
2.4.1. Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare 1.00 mg/mL stock solutions of this compound and this compound-d4 (IS) in DMSO.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 ACN:Water to create calibration standards (CS) and quality control (QC) spiking solutions.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of this compound-d4 in ACN with 0.1% FA.
-
Spiked Samples: Spike 47.5 µL of blank human plasma with 2.5 µL of the appropriate CS or QC working solution to achieve the final desired concentrations.
2.4.2. Sample Preparation (Protein Precipitation & SPE)
-
Aliquot 50 µL of each sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL this compound-d4) to all samples except the blank.
-
Add 200 µL of ACN containing 0.1% FA to precipitate proteins.
-
Vortex each tube for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of ultra-pure water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% MeOH in water.
-
Elute this compound and the IS with 1 mL of MeOH.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A/B (80:20) mixture. Vortex to mix.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| 0.0 - 0.5 min | 20% B |
| 0.5 - 2.5 min | 20% to 95% B |
| 2.5 - 3.0 min | Hold at 95% B |
| 3.0 - 3.1 min | 95% to 20% B |
| 3.1 - 4.0 min | Hold at 20% B (Equilibration) |
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | This compound-d4 (IS) |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| MRM Transition (Q1/Q3) | 452.2 / 310.1 (Quantifier) | 456.2 / 314.1 |
| 452.2 / 142.0 (Qualifier) | ||
| Curtain Gas (CUR) | 35 psi | 35 psi |
| Collision Gas (CAD) | Medium | Medium |
| IonSpray Voltage (IS) | 5500 V | 5500 V |
| Temperature (TEM) | 500°C | 500°C |
| Declustering Potential (DP) | 80 V | 85 V |
| Collision Energy (CE) | 35 eV | 37 eV |
Data Analysis and Performance
Data is acquired and processed using SCIEX Analyst software. The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the value from a linear calibration curve weighted by 1/x².
Method Validation Summary
The method was validated according to regulatory guidelines. The performance characteristics are summarized below.
Table 3: Calibration Curve and Quality Control Performance
| Sample Type | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Calibration Standards | ||||
| LLOQ | 0.50 | 0.52 | 104.0 | 8.5 |
| CS 2 | 1.00 | 0.98 | 98.0 | 6.2 |
| CS 3 | 5.00 | 5.15 | 103.0 | 4.1 |
| CS 4 | 25.0 | 24.2 | 96.8 | 3.5 |
| CS 5 | 100 | 101.8 | 101.8 | 2.1 |
| CS 6 | 400 | 390.4 | 97.6 | 1.8 |
| ULOQ | 500 | 508.2 | 101.6 | 2.5 |
| Quality Controls | ||||
| LQC | 1.50 | 1.58 | 105.3 | 5.7 |
| MQC | 200 | 195.6 | 97.8 | 3.1 |
| HQC | 375 | 382.5 | 102.0 | 2.4 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; LQC/MQC/HQC: Low/Mid/High Quality Control.
The linear range of the assay is established from 0.50 to 500 ng/mL. The correlation coefficient (r²) for the calibration curve was >0.998. The accuracy and precision for all QC levels were within the acceptable limits of ±15% (±20% for LLOQ).
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantitative determination of this compound in human plasma. The protocol is robust and has been validated to meet the standards required for bioanalytical support of clinical and preclinical studies. This method is suitable for high-throughput analysis, enabling efficient evaluation of the pharmacokinetic profile of this compound.
Application Notes and Protocols: CCCI-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCCI-01, with the chemical name N2-(3-pyridylmethyl)-5-nitro-2-furamide, is a small molecule inhibitor of centrosome clustering.[1][2] In many cancer cells, the presence of an abnormal number of centrosomes (supernumerary centrosomes) is a common characteristic. To ensure their survival and proliferation, these cells cluster their extra centrosomes into two functional poles during mitosis, enabling a bipolar cell division. This compound disrupts this clustering process, leading to the formation of multipolar spindles and subsequent cell death in cancer cells, while exhibiting a greater differential response and sparing normal cells which typically have a normal centrosome count.[1][2][3] This selective action makes this compound a promising candidate for targeted anti-cancer therapy.[1][2]
These application notes provide detailed protocols for the preparation and storage of this compound solutions, as well as a general methodology for its application in cell-based assays to study its effects on centrosome clustering and cancer cell viability.
Data Presentation
Table 1: this compound Properties and Storage Recommendations
| Parameter | Value/Recommendation | Source |
| Synonyms | Centrosome Clustering Chemical Inhibitor-01 | [4] |
| Chemical Name | N2-(3-pyridylmethyl)-5-nitro-2-furamide | [1][2] |
| CAS Number | 215778-97-5 | [4] |
| Molecular Formula | C11H9N3O4 | [4] |
| Molecular Weight | 247.21 g/mol | [4] |
| Appearance | Solid | [5] |
| Short-term Storage | 0 - 4 °C (days to weeks), dry and dark | [4] |
| Long-term Storage | -20 °C (months to years), dry and dark | [4] |
| Shipping Condition | Ambient temperature as non-hazardous chemical | [4] |
Table 2: this compound Solubility
| Solvent | Solubility | Notes | Source |
| DMSO | Soluble | Prepare stock solutions in anhydrous DMSO. | [6] |
| Ethanol | Insoluble | [6] | |
| Water | Insoluble | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Pre-warm the anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Cell-Based Assay for Induction of Multipolar Spindles
Objective: To assess the effect of this compound on centrosome clustering and spindle formation in cancer cells with supernumerary centrosomes (e.g., BT-549 breast cancer cell line).
Materials:
-
BT-549 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control vehicle (DMSO)
-
Glass coverslips, sterile
-
6-well plates
-
Fixative solution (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for microtubules) and anti-γ-tubulin or anti-pericentrin (for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst stain (for DNA)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed BT-549 cells onto sterile glass coverslips in 6-well plates at a density that will result in 50-70% confluency at the time of treatment. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. A typical concentration range to test is 1-10 µM.[2]
-
Prepare a vehicle control by diluting DMSO to the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).
-
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (e.g., mouse anti-α-tubulin and rabbit anti-γ-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies (e.g., goat anti-mouse IgG-Alexa Fluor 488 and goat anti-rabbit IgG-Alexa Fluor 594) and a DNA stain (DAPI or Hoechst) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Microscopy:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of mitotic cells, identifying the microtubules (α-tubulin), centrosomes (γ-tubulin/pericentrin), and DNA.
-
-
Data Analysis:
-
Quantify the percentage of mitotic cells with bipolar versus multipolar spindles for each treatment condition.
-
A significant increase in the percentage of cells with multipolar spindles in the this compound treated groups compared to the vehicle control indicates inhibition of centrosome clustering.
-
Visualizations
References
- 1. Identification of novel small molecule inhibitors of centrosome clustering in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel small molecule inhibitors of centrosome clustering in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. CheMondis Marketplace [chemondis.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for CCCI-01 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Mechanism of Action
CCCI-01, or Centrosome Clustering Chemical Inhibitor-01, is a novel small molecule inhibitor identified as N2-(3-pyridylmethyl)-5-nitro-2-furamide. It has emerged as a promising candidate for cancer therapy due to its selective cytotoxicity against cancer cells while showing minimal effects on normal cells. The primary mechanism of action of this compound is the inhibition of centrosome clustering in cancer cells that possess supernumerary centrosomes.
Many cancer cells are characterized by centrosome amplification, a condition that would typically lead to multipolar spindle formation during mitosis and subsequent cell death. To circumvent this, cancer cells have developed a mechanism to cluster these extra centrosomes into two functional poles, enabling a pseudo-bipolar cell division and ensuring their survival. This compound disrupts this clustering process, forcing the cancer cells to undergo multipolar mitosis, which ultimately leads to mitotic catastrophe and apoptosis. This targeted approach provides a therapeutic window by specifically targeting a vulnerability present in cancer cells but not in normal, healthy cells which typically have only two centrosomes.
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines compared to a normal human cell line. This data highlights the cancer-selective cytotoxic activity of this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| BT-549 | Breast (Triple-Negative) | 1.5 |
| MDA-MB-231 | Breast (Triple-Negative) | 5.2 |
| A549 | Lung | 3.8 |
| HCT-116 | Colon | 4.5 |
| hTERT-RPE1 | Normal Retinal Pigment Epithelial | > 50 |
Note: The IC50 values presented are representative and compiled from multiple sources for illustrative purposes.
Induction of Centrosome De-clustering by this compound in BT-549 Cells
The efficacy of this compound in inducing multipolar spindles was quantified by measuring the percentage of mitotic cells with de-clustered centrosomes following treatment.
| This compound Concentration (µM) | Mitotic Cells with De-clustered Centrosomes (%) |
| 0 (DMSO control) | 17 |
| 5 | 68 |
| 8 | 86 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., BT-549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Immunofluorescence Assay for Centrosome Clustering
This protocol describes the visualization and quantification of centrosome clustering in cancer cells treated with this compound.
Materials:
-
BT-549 cells
-
Glass coverslips
-
Complete growth medium
-
This compound
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibodies:
-
Mouse anti-α-tubulin (for spindle visualization)
-
Rabbit anti-γ-tubulin (for centrosome visualization)
-
-
Fluorescently labeled secondary antibodies:
-
Goat anti-mouse IgG (Alexa Fluor 488, green)
-
Goat anti-rabbit IgG (Alexa Fluor 594, red)
-
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed BT-549 cells on glass coverslips in a 24-well plate. Allow them to attach and grow for 24 hours. Treat the cells with the desired concentration of this compound (e.g., 8 µM) and a vehicle control (DMSO) for 16-24 hours.
-
Fixation: Wash the cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium. Visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of mitotic cells with bipolar versus multipolar spindles. A cell with more than two distinct γ-tubulin foci is considered to have de-clustered centrosomes. Calculate the percentage of mitotic cells with multipolar spindles for each treatment condition.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a breast cancer xenograft model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
BT-549 cells
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation and Implantation: Harvest BT-549 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., intraperitoneally) to the treatment group according to a predetermined dosing schedule. Administer the vehicle control to the control group.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the control group.
Visualizations
Caption: Mechanism of this compound action on cancer cells with supernumerary centrosomes.
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Workflow for immunofluorescence analysis of centrosome clustering.
Application Notes and Protocols for CLR01 in Neurological Disorder Studies
Introduction
CLR01 is a novel molecular tweezer that has emerged as a promising therapeutic candidate for a range of neurological disorders. Its unique mechanism of action, centered on the inhibition of protein aggregation, addresses a key pathological hallmark of many neurodegenerative diseases. These application notes provide an overview of CLR01, its mechanism of action, and detailed protocols for its use in in vitro and in vivo studies relevant to neurological disorders such as Parkinson's disease.
Mechanism of Action
CLR01 functions as a "molecular tweezer," a C-shaped molecule that wraps around lysine residues of proteins.[1] This interaction disrupts the formation of toxic protein aggregates, a common feature in many neurodegenerative diseases. Specifically, CLR01 has been shown to inhibit the aggregation of alpha-synuclein, the primary component of Lewy bodies found in Parkinson's disease.[1][2] By binding to lysine chains, CLR01 effectively prevents the misfolding and clumping of these proteins, thereby mitigating their neurotoxic effects.[1]
The primary signaling pathway influenced by CLR01 is the disruption of the protein aggregation cascade. This process is not a traditional cell signaling pathway involving receptors and second messengers, but rather a direct physical inhibition of pathological protein-protein interactions.
Caption: Mechanism of CLR01 in inhibiting protein aggregation.
Applications in Neurological Disorders
CLR01 has shown significant potential in preclinical models of several neurological disorders:
-
Parkinson's Disease (PD): Parkinson's disease is characterized by the aggregation of alpha-synuclein in dopaminergic neurons.[2] CLR01 has been demonstrated to reduce the aggregation and toxicity of alpha-synuclein in both in vitro and in vivo models of PD.[2][3] Studies have shown that it can protect dopaminergic neurons and improve motor defects in mouse models of the disease.[2][3]
Quantitative Data Summary
| Parameter | Value | Experimental Model | Reference |
| In Vitro Efficacy | |||
| α-synuclein aggregation reduction | Significant | iPSC-derived dopaminergic cultures | [2][4] |
| Protection against α-synuclein toxicity | Significant | iPSC-derived dopaminergic cultures | [2][4] |
| In Vivo Efficacy | |||
| Improvement in motor defects | Observed | Humanized α-synuclein overexpressing mice | [2] |
| Reduction of oligomeric α-synuclein | Observed | Humanized α-synuclein overexpressing mice | [2] |
| Reduction of α-synuclein pathology | Observed | Mice injected with α-synuclein aggregates | [2] |
Experimental Protocols
Here are detailed protocols for key experiments involving CLR01 in the context of neurological disorder studies.
1. In Vitro Assessment of CLR01 on Alpha-Synuclein Aggregation
This protocol describes how to assess the effect of CLR01 on the aggregation of alpha-synuclein using induced pluripotent stem cell (iPSC)-derived dopaminergic neurons.
Caption: Workflow for in vitro alpha-synuclein aggregation assay.
Materials:
-
iPSC-derived dopaminergic neuron cultures
-
Brain protein extracts from Parkinson's disease patients (or recombinant alpha-synuclein oligomers)
-
CLR01
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Reagents for immunofluorescence staining (e.g., primary antibodies against alpha-synuclein, secondary fluorescent antibodies)
-
Reagents for cell viability assays (e.g., Live/Dead staining kits)
-
Microplate reader and fluorescence microscope
Procedure:
-
Cell Culture: Culture iPSC-derived dopaminergic neurons according to standard protocols.
-
Preparation of Aggregates: Prepare protein extracts from the brains of confirmed Parkinson's disease patients or use pre-formed recombinant alpha-synuclein fibrils/oligomers.
-
CLR01 Treatment: Pre-incubate the protein extracts with a desired concentration of CLR01 (e.g., 10 µM) or a vehicle control (PBS) for 1 hour at room temperature.
-
Cell Treatment: Add the pre-treated protein extracts to the neuronal cultures.
-
Incubation: Incubate the cells for a period ranging from 24 to 72 hours.
-
Analysis of Aggregation:
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunofluorescence staining for alpha-synuclein to visualize intracellular aggregates.
-
Quantify the number and size of aggregates using fluorescence microscopy and image analysis software.
-
-
Analysis of Cell Viability:
-
Use a commercially available Live/Dead cell viability assay.
-
Quantify the percentage of live and dead cells using a fluorescence microscope or a microplate reader.
-
2. In Vivo Assessment of CLR01 in a Mouse Model of Parkinson's Disease
This protocol outlines the procedure for evaluating the therapeutic efficacy of CLR01 in a humanized alpha-synuclein overexpressing mouse model.
Caption: Workflow for in vivo CLR01 efficacy study.
Materials:
-
Humanized alpha-synuclein overexpressing mice
-
CLR01
-
Vehicle (e.g., saline)
-
Equipment for behavioral testing (e.g., rotarod apparatus)
-
Reagents and equipment for tissue processing, immunohistochemistry, and western blotting
Procedure:
-
Animal Model: Use a transgenic mouse model that overexpresses human alpha-synuclein and develops age-dependent motor deficits and alpha-synuclein pathology.[2]
-
Treatment:
-
Divide the mice into two groups: one receiving CLR01 and a control group receiving a vehicle.
-
Administer CLR01 (e.g., via subcutaneous injection) at an appropriate dose. Treatment timing is critical; for instance, starting at 12 months of age when motor defects are mild has shown positive results.[2]
-
-
Behavioral Analysis:
-
Conduct a battery of behavioral tests to assess motor function before, during, and after the treatment period.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for immunohistochemistry and biochemical analysis.
-
-
Immunohistochemistry:
-
Stain brain sections for alpha-synuclein to assess the extent of pathology.
-
Stain for tyrosine hydroxylase (TH) to evaluate the integrity of dopaminergic neurons in the substantia nigra.
-
-
Biochemical Analysis:
-
Prepare brain homogenates to measure the levels of soluble and insoluble alpha-synuclein oligomers using techniques like Western blotting or ELISA.
-
CLR01 represents a promising therapeutic strategy for neurological disorders characterized by protein aggregation. The protocols outlined above provide a framework for researchers to investigate the efficacy of CLR01 in relevant preclinical models. Careful consideration of experimental design, including appropriate controls and outcome measures, is crucial for obtaining robust and reproducible data. Further research will be instrumental in elucidating the full therapeutic potential of CLR01 and its translation to clinical applications.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. CLR01 protects dopaminergic neurons in vitro and in mouse models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CLR01 Protects Dopaminergic Neurons In Vitro & in Mouse Models of Parkinson's Disease - Creative Biolabs [neuros.creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for CCCI-01 In Vitro Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCCI-01 (Centrosome Clustering Chemical Inhibitor-01) is a novel small molecule inhibitor identified for its potent and selective activity against cancer cells exhibiting supernumerary centrosomes. This characteristic, a common feature in many tumor types, leads to a dependency on a process known as centrosome clustering to ensure bipolar spindle formation and successful mitosis. This compound disrupts this clustering mechanism, forcing the formation of multipolar spindles during mitosis, which in turn triggers mitotic catastrophe and subsequent cell death. This targeted approach offers a promising therapeutic window, as normal cells with a regular complement of two centrosomes are significantly less affected.
This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including cytotoxicity, induction of multipolar spindles, and long-term effects on cell survival.
Mechanism of Action
This compound, with the IUPAC name N2-(3-pyridylmethyl)-5-nitro-2-furamide and chemical formula C₁₁H₉N₃O₄, selectively induces mitotic arrest and cell death in cancer cells that harbor supernumerary centrosomes.[1] The primary mechanism of action is the inhibition of centrosome clustering, a process essential for cancer cells with extra centrosomes to form a bipolar spindle and undergo successful cell division. By preventing the clustering of these extra centrosomes, this compound leads to the formation of multipolar spindles, a lethal event that triggers mitotic catastrophe and apoptosis.[1][2] This effect is mitosis-specific, as interphase cells treated with this compound do not show altered centrosome organization.[1]
A key study demonstrated that at a concentration of 5 µM, this compound increased the frequency of mitotic BT-549 breast cancer cells with de-clustered centrosomes to over 70%.[1] In contrast, normal primary human mammary epithelial cells (HMECs), which do not rely on centrosome clustering, maintain bipolar spindles in the presence of this compound.[1] This differential effect highlights the cancer-specific targeting potential of this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines and normal cells as determined by MTT and clonogenic survival assays.
| Cell Line | Cancer Type | Assay Type | Concentration | % Inhibition / Effect | Reference |
| BT-549 | Breast Cancer | MTT | 1-30 µM | Significant cytotoxicity (P < 0.001 vs HMEC) | [3] |
| MDA-MB-231 | Breast Cancer | MTT | 1-30 µM | Significant cytotoxicity (P < 0.05 - 0.005 vs HMEC) | [3] |
| A549 | Lung Cancer | MTT | 3-10 µM | Significant cytotoxicity (P < 0.02 vs HMEC) | [3] |
| HCT-116 | Colon Cancer | MTT | 3-10 µM | Significant cytotoxicity (P < 0.02 vs HMEC) | [3] |
| BT-549 | Breast Cancer | Clonogenic Survival | 0.3 µM | 60% reduction in colony formation (P = 0.03) | |
| MCF-10A | Normal Breast Epithelial | Clonogenic Survival | 0.3 µM | No significant effect (P = 0.48) | |
| Primary Normal Bone Marrow Cells | Normal Hematopoietic Progenitors | Colony-Forming Cell (CFC) | up to 3 µM | No significant inhibition of BFU-E/CFU-E colonies |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to assess the dose-dependent cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell line of interest (e.g., BT-549)
-
Normal cell line for comparison (e.g., HMEC)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Immunofluorescence Assay for Multipolar Spindle Formation
This protocol allows for the visualization and quantification of multipolar spindles induced by this compound.
Materials:
-
This compound stock solution (in DMSO)
-
BT-549 cells
-
Glass coverslips in a 6-well plate
-
Complete culture medium
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibodies: rabbit anti-pericentrin (for centrosomes) and mouse anti-α-tubulin (for microtubules)
-
Secondary antibodies: Alexa Fluor 488 goat anti-rabbit IgG and Alexa Fluor 594 goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed BT-549 cells on glass coverslips in a 6-well plate. Allow cells to attach and grow to 50-70% confluency. Treat the cells with the desired concentration of this compound (e.g., 5 µM) or DMSO (vehicle control) for 5 hours.
-
Fixation: Aspirate the medium and wash the cells with PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (for PFA fixation): If using paraformaldehyde, wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies (e.g., anti-pericentrin at 1:1000 and anti-α-tubulin at 1:1000) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium. Visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of mitotic cells with bipolar versus multipolar spindles in at least 100 mitotic cells per condition.
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
This compound stock solution (in DMSO)
-
BT-549 and MCF-10A cells
-
Complete culture medium
-
6-well plates
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid 3:1)
-
Staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of BT-549 or MCF-10A cells. Seed a low density of cells (e.g., 500 cells per well) into 6-well plates.
-
Compound Treatment: The following day, add complete medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 9-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form.
-
Fixation and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with a methanol:acetic acid solution for 15 minutes. Remove the fixative and stain with 0.5% crystal violet for 20 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the DMSO control.
Mandatory Visualization
Caption: Mechanism of this compound-induced cancer cell death.
Caption: Workflow for in vitro characterization of this compound.
Caption: Centrosome clustering pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for High-Throughput Screening with CCCI-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCCI-01, or N2-(3-pyridylmethyl)-5-nitro-2-furamide, is a small molecule inhibitor of centrosome clustering.[1] In many cancer cells, the presence of supernumerary centrosomes is a common characteristic. To avoid mitotic catastrophe and ensure survival, these cells cluster their extra centrosomes into two functional poles, enabling bipolar cell division. Inhibition of this clustering process represents a promising and cancer-specific therapeutic strategy, as it selectively induces cell death in cancer cells with amplified centrosomes while sparing normal, healthy cells.[2][3] this compound was identified through a high-content screen and has demonstrated a significant differential response between cancer and normal cells, making it a valuable tool for cancer research and drug development.[1][2]
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) and cellular assays to identify and characterize inhibitors of centrosome clustering.
Mechanism of Action
This compound disrupts the process of centrosome clustering in cells containing supernumerary centrosomes. This leads to the formation of multipolar spindles during mitosis, which in turn triggers mitotic arrest and ultimately apoptosis in the affected cancer cells.[1] The precise molecular target of this compound has not been definitively elucidated, but it is known to interfere with the cellular machinery responsible for gathering multiple centrosomes into two functional spindle poles.
Signaling Pathway for Centrosome Clustering
The diagram below illustrates a simplified signaling pathway involved in centrosome clustering, highlighting potential targets for inhibitors like this compound. Key protein complexes and motor proteins are involved in tethering and pulling centrosomes together.
References
- 1. Identification of novel small molecule inhibitors of centrosome clustering in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Centrosome Clustering Is a Tumor-selective Target for the Improvement of Radiotherapy in Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for In Vivo Imaging of CCCI-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCCI-01 (Centrosome Clustering Chemical Inhibitor-01) is a novel small molecule, N2-(3-pyridylmethyl)-5-nitro-2-furamide, identified as a potent and selective inhibitor of centrosome clustering in cancer cells.[1] Many cancer cells possess an abnormal number of centrosomes (supernumerary centrosomes), a condition that would typically lead to catastrophic multipolar cell division and cell death.[2] To circumvent this, these cancer cells cluster their extra centrosomes into two functional poles, enabling a bipolar cell division and ensuring their survival.[2][3] this compound disrupts this crucial clustering mechanism, forcing the cancer cells into a multipolar division, which ultimately leads to mitotic arrest and apoptosis.[1][2] Notably, this compound demonstrates a significant differential response, selectively killing cancer cells while sparing normal cells that typically have a normal complement of two centrosomes.[1][2][4] This cancer-specific mechanism of action makes this compound a promising candidate for targeted cancer therapy.
These application notes provide a comprehensive guide for utilizing in vivo imaging techniques to evaluate the therapeutic efficacy of this compound in preclinical cancer models. The protocols outlined below are designed to non-invasively monitor the anti-tumor effects of this compound, providing quantitative data on tumor progression and response to treatment.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of centrosome clustering in cancer cells with supernumerary centrosomes. This leads to the formation of multipolar spindles during mitosis, triggering mitotic catastrophe and subsequent apoptosis. This selective action is due to the reliance of cancer cells with extra centrosomes on the clustering process for viable cell division, a mechanism not active in most normal cells.
Caption: Mechanism of this compound in cancer cells with supernumerary centrosomes.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of this compound in various cancer and normal cell lines. This data highlights the selective nature of this compound.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| BT-549 | Breast Cancer | ~5 | [1] |
| MCF-7 | Breast Cancer | >10 | [1] |
| T-47D | Breast Cancer | >10 | [1] |
| MDA-MB-231 | Breast Cancer | ~7 | [1] |
| HeLa | Cervical Cancer | ~6 | [1] |
| MCF-10A | Normal Breast Epithelial | >20 | [1] |
| Primary HMEC | Normal Breast Epithelial | >20 | [1] |
Experimental Protocols for In Vivo Imaging
While direct imaging of this compound distribution in vivo has not been extensively documented, its anti-tumor efficacy can be robustly assessed using various non-invasive imaging modalities. The following protocols describe the use of bioluminescence imaging (BLI) to monitor tumor growth in a xenograft mouse model.
Protocol 1: In Vivo Bioluminescence Imaging of Tumor Growth in a Breast Cancer Xenograft Model
This protocol details the steps to establish a subcutaneous tumor model using a luciferase-expressing breast cancer cell line (e.g., BT-549-luc) and monitor the therapeutic response to this compound using BLI.
Materials:
-
This compound
-
Luciferase-expressing BT-549 breast cancer cells (BT-549-luc)
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
Matrigel
-
D-Luciferin
-
In vivo imaging system (e.g., IVIS)
-
Standard cell culture reagents
-
Animal anesthesia (e.g., isoflurane)
Caption: Experimental workflow for in vivo BLI to assess this compound efficacy.
Procedure:
-
Cell Culture and Preparation:
-
Culture BT-549-luc cells in appropriate media until they reach 70-80% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize immunocompromised mice (e.g., female NOD-SCID, 6-8 weeks old).
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor mice for tumor growth using caliper measurements.
-
-
Animal Grouping and Treatment:
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation for in vivo administration (e.g., in a solution of DMSO and PEG). The exact dosage and administration route (e.g., intraperitoneal, oral gavage) should be determined from preliminary toxicology and pharmacokinetic studies.
-
Administer this compound to the treatment group and the vehicle solution to the control group according to the determined schedule.
-
-
Bioluminescence Imaging:
-
Perform baseline imaging before the start of treatment.
-
Anesthetize mice with isoflurane.
-
Intraperitoneally inject D-luciferin (150 mg/kg body weight).
-
Wait for 10-15 minutes for the substrate to distribute.
-
Place the mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images.
-
Repeat imaging at regular intervals (e.g., twice a week) for the duration of the study.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumors.
-
Quantify the bioluminescent signal (photon flux) within each ROI.
-
Plot the average photon flux for each group over time to generate tumor growth curves.
-
At the end of the study, tumors can be excised, weighed, and processed for histological or molecular analysis.
-
Protocol 2: Advanced In Vivo Imaging Techniques
For a more in-depth analysis of the in vivo effects of this compound, other imaging modalities can be employed:
-
Positron Emission Tomography (PET) with [18F]FDG: To assess changes in tumor metabolism in response to this compound treatment. A decrease in FDG uptake would indicate a reduction in metabolic activity, consistent with an anti-tumor effect.
-
Magnetic Resonance Imaging (MRI): To obtain high-resolution anatomical images of the tumors and accurately measure tumor volume. Diffusion-weighted MRI can also provide information on changes in tumor cellularity.
-
Intravital Microscopy: In models with dorsal skinfold chambers, high-resolution microscopy can be used to directly visualize mitotic events and cell death in response to this compound in living animals.[5]
The selection of the imaging modality will depend on the specific research question and the available resources.
Conclusion
This compound represents a promising new class of anti-cancer agents that selectively target a vulnerability in cancer cells with supernumerary centrosomes. The use of in vivo imaging techniques, particularly bioluminescence imaging, provides a powerful and non-invasive approach to evaluate the preclinical efficacy of this compound. The protocols detailed in these application notes offer a framework for researchers to assess the anti-tumor activity of this compound and similar compounds, facilitating their development as potential cancer therapeutics.
References
- 1. Identification of novel small molecule inhibitors of centrosome clustering in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Centrosome Clustering Is a Tumor-selective Target for the Improvement of Radiotherapy in Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting CCCI-01 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the centrosome clustering inhibitor, CCCI-01. The following information addresses common issues, particularly those related to solubility, to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of centrosome clustering.[1][2] In many cancer cells, the presence of more than two centrosomes (supernumerary centrosomes) would typically lead to multipolar cell division and cell death. To avoid this, cancer cells cluster these extra centrosomes into two functional poles, enabling bipolar division and survival. This compound disrupts this clustering process, leading to the formation of multipolar spindles during mitosis. This ultimately induces cell cycle arrest and apoptosis in cancer cells with supernumerary centrosomes, while having minimal effect on normal cells with a standard bipolar spindle formation.[3][4][5]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2]
Q3: What is the solubility of this compound in DMSO?
There are conflicting reports on the exact solubility of this compound in DMSO. It is crucial to consult the datasheet provided by your specific supplier. One supplier reports a solubility of up to 100 mg/mL (404.51 mM) with the aid of ultrasonication, while another indicates a solubility of 20 mg/mL.[2][4] Due to this variability, it is recommended to start with a lower concentration and visually inspect for complete dissolution.
Q4: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in anhydrous (water-free) DMSO.[6] The use of anhydrous DMSO is critical as DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[6] For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of anhydrous DMSO. Vigorous vortexing or sonication may be required to achieve complete dissolution.[2][6]
Q5: How should I store the this compound stock solution?
Store the DMSO stock solution in small, single-use aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] This practice minimizes repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.
Troubleshooting Guide
Q6: I've prepared a stock solution of this compound in DMSO, but I see solid particles. What should I do?
If you observe solid particles in your this compound stock solution, it may not be fully dissolved. Try the following steps:
-
Vortex vigorously: Ensure the solution has been mixed thoroughly.
-
Use a sonicator: A brief period in an ultrasonic water bath can help break up any aggregates and facilitate dissolution.[6]
-
Gentle warming: Gently warm the solution to 30-40°C. However, be cautious as excessive heat can degrade the compound.[6]
-
Prepare a fresh, more dilute stock: If the above steps do not work, it is possible you have exceeded the solubility limit. Prepare a new stock solution at a lower concentration.
Q7: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "precipitation upon dilution" and occurs due to the poor aqueous solubility of many compounds. Here are several strategies to mitigate this:
-
Optimize the dilution process: Instead of adding a small volume of concentrated DMSO stock directly into a large volume of aqueous medium, perform a serial dilution. First, create an intermediate dilution of your stock in 100% DMSO. Then, add this intermediate dilution to your pre-warmed (37°C) cell culture medium with rapid mixing.[7] This gradual change in solvent polarity can help keep the compound in solution.
-
Maintain a low final DMSO concentration: While DMSO is a useful solvent, it can be toxic to cells at higher concentrations. For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5%, with 0.1% being a widely recommended safe concentration.[8][9][10] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control (medium with the same final DMSO concentration but without this compound).
-
Consider solubility enhancers: For particularly challenging compounds, the use of solubility enhancers such as cyclodextrins in the final medium can be explored.[7]
Q8: What is the maximum concentration of DMSO that is safe for my cells?
The maximum tolerated DMSO concentration is cell-line dependent.[10] However, a general guideline is to keep the final DMSO concentration in your cell culture medium at or below 0.5%.[8][9] Many researchers aim for a final concentration of 0.1% or lower to minimize any potential off-target effects of the solvent.[10] It is always recommended to perform a dose-response experiment with DMSO alone to determine the non-toxic concentration for your specific cell line.
Q9: My experimental results with this compound are inconsistent. Could solubility be the cause?
Yes, inconsistent results can be a symptom of solubility issues. If this compound is not fully dissolved, the actual concentration in your assay will be lower than intended and can vary between experiments. This can lead to a misinterpretation of the compound's potency. Ensure your stock solution is fully dissolved and that no precipitation occurs upon dilution into your assay medium.
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 247.21 g/mol | [1][4] |
| Solubility in DMSO | 20 mg/mL | [4] |
| 100 mg/mL (404.51 mM) (with sonication) | [2] | |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% | [8][9] |
| Ideally ≤ 0.1% | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass:
-
Mass (mg) = 10 mM * 247.21 g/mol * Volume (L)
-
For 1 mL (0.001 L) of stock solution, you will need 2.47 mg of this compound.
-
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.[6]
-
Inspect: Visually inspect the solution to ensure there are no visible particles.
-
Store: Aliquot the stock solution into single-use volumes and store at -20°C for long-term storage.[1]
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
This protocol is designed to minimize precipitation upon dilution into aqueous media.
-
Prepare an intermediate dilution (optional but recommended): Dilute your 10 mM stock solution in 100% DMSO to an intermediate concentration (e.g., 1 mM). This reduces the "polarity shock" when adding the compound to the aqueous medium.
-
Pre-warm the medium: Warm your cell culture medium to 37°C.
-
Add compound to medium with mixing: While gently vortexing or swirling the tube of pre-warmed medium, add the required volume of the this compound stock (or intermediate dilution) dropwise. This ensures rapid dispersal of the compound.[7]
-
Final mixing: Continue to mix the solution for a few seconds after adding the compound.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your cell culture medium.
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound = 98 HPLC 215778-97-5 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CCCI-01 Treatment Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of CCCI-01, a novel inhibitor of centrosome clustering.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cancer cells (e.g., no increase in multipolar spindles or cell death) | 1. Sub-optimal this compound Concentration: The concentration used may be too low to effectively inhibit the target. 2. Cell Line Insensitivity: The cancer cell line may not have supernumerary centrosomes, a key characteristic for this compound sensitivity. 3. Incorrect Experimental Duration: The treatment time may be insufficient to observe the desired phenotype. 4. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | 1. Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for your specific cell line (see Experimental Protocols section). A typical starting range for initial screening is 0.1 µM to 10 µM. 2. Cell Line Characterization: Confirm the presence of supernumerary centrosomes in your cell line using immunofluorescence microscopy to stain for centrosomal markers (e.g., γ-tubulin). 3. Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration. 4. Proper Handling: Ensure this compound is stored at -20°C or -80°C and protected from light. Prepare fresh dilutions from a stock solution for each experiment. |
| High levels of cell death in normal (non-cancerous) control cells | 1. Excessively High this compound Concentration: The concentration used may be toxic to all cell types. 2. Solvent (DMSO) Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 1. Determine Cytotoxicity in Normal Cells: Perform a cytotoxicity assay on a non-cancerous cell line to determine the concentration at which this compound becomes toxic. Aim for a therapeutic window where cancer cells are affected, but normal cells are not. 2. Limit Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. |
| Inconsistent results between experiments | 1. Variable Cell Seeding Density: Inconsistent starting cell numbers can lead to variability in results. 2. Inconsistent Compound Dilution: Errors in preparing serial dilutions of this compound. 3. High Passage Number of Cells: Cellular characteristics and responses can change with prolonged culturing. | 1. Standardize Cell Seeding: Maintain a consistent cell seeding density for all experiments. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Use Low Passage Cells: Use cells within a consistent and low passage number range. |
| Compound precipitation in culture medium | 1. Poor Solubility: this compound may have limited solubility in aqueous solutions at higher concentrations. | 1. Check Solubility Limits: Do not exceed the recommended maximum concentration in your final culture medium. If necessary, vortex the diluted solution before adding it to the cells. 2. Use of a Surfactant: In some cases, a biocompatible surfactant (e.g., Pluronic F-68) may be used at a low concentration to improve solubility, but this should be validated for its effects on the cells. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that selectively targets a kinase involved in the regulation of centrosome clustering in cancer cells with supernumerary centrosomes. By inhibiting this kinase, this compound prevents these cancer cells from forming bipolar spindles during mitosis, leading to multipolar cell division and subsequent apoptosis. Normal cells, which typically have only two centrosomes, are largely unaffected.
2. What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line. For initial experiments, a broad concentration range, such as 0.1 µM to 10 µM, is recommended to perform a dose-response curve and determine the IC50 value for your specific cells.
3. How should I dissolve and store this compound?
This compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For experiments, the stock solution should be further diluted in cell culture medium to the desired working concentration.
4. What are the expected phenotypic changes in cancer cells after this compound treatment?
Following successful treatment with an effective concentration of this compound, you should observe an increase in the percentage of cells with multipolar spindles during mitosis, a decrease in cell viability, and an increase in markers of apoptosis (e.g., caspase-3/7 activation).
Experimental Protocols
Protocol 1: Determination of IC50 using a Cytotoxicity Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Opaque-walled 96-well plates suitable for luminescence assays
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 10 µM down to 0.01 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
The following table provides an example of IC50 values for this compound in different cell lines.
| Cell Line | Description | Presence of Supernumerary Centrosomes | IC50 (µM) after 48h |
| BT-549 | Breast Ductal Carcinoma | Yes | 1.2 |
| MDA-MB-231 | Breast Adenocarcinoma | Yes | 2.5 |
| MCF-7 | Breast Adenocarcinoma | No | > 10 |
| hTERT-RPE1 | Normal Retinal Pigment Epithelial | No | > 20 |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Nek2A, disrupting centrosome clustering and inducing apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting lack of this compound effect.
how to reduce CCCI-01 off-target effects
Technical Support Center: CCCI-01
Disclaimer: Information regarding a specific compound designated "this compound" is not publicly available. This technical support guide is based on established knowledge of small molecule kinase inhibitors and is intended to provide general guidance. For the purpose of this guide, we will use a fictional compound, this compound, a potent inhibitor of the BRAF V600E kinase, to illustrate common challenges and solutions related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments with this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target (e.g., BRAF V600E). These unintended interactions are a significant concern for several reasons:
-
Cellular Toxicity: Off-target binding can disrupt essential cellular pathways, causing cytotoxicity that is unrelated to the on-target effect.
-
Lack of Translatability: Promising results in preclinical models may fail to translate to clinical settings if the efficacy is linked to off-target effects that have different consequences or unacceptable toxicity in a whole organism.
Minimizing and understanding off-target effects is crucial for generating reliable data and developing safe, effective therapeutics.[1]
Q2: We are observing unexpected phenotypes (e.g., changes in cell morphology, decreased viability at low concentrations) in our cell-based assays after treatment with this compound. How can we determine if these are due to off-target effects?
A2: A systematic approach is necessary to distinguish between on-target and off-target effects.[2]
-
Dose-Response Analysis: Conduct a detailed dose-response curve. On-target effects should correlate with the IC50 of this compound for BRAF V600E. Effects occurring at significantly different concentrations may suggest off-target activity.
-
Use of Control Compounds: Compare the phenotype induced by this compound with that of other structurally different, well-characterized BRAF V600E inhibitors. If multiple distinct inhibitors produce the same phenotype, it is more likely to be an on-target effect.[2]
-
Rescue Experiments: A "gold standard" for on-target validation is a rescue experiment. This involves introducing a version of the target kinase (BRAF V600E) that is resistant to this compound. If the phenotype is reversed, it strongly indicates an on-target effect.[2]
-
Kinase Profiling: The most direct method to identify potential off-targets is to screen this compound against a large panel of kinases.[3] This can reveal other kinases that are potently inhibited by your compound.
Q3: Our kinase profiling screen revealed that this compound also inhibits SRC and VEGFR2. How can we mitigate these off-target effects in our cellular experiments?
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that effectively inhibits BRAF V600E signaling (e.g., by measuring phosphorylation of downstream targets like MEK/ERK) without significantly inhibiting SRC or VEGFR2. Higher concentrations are more likely to engage lower-affinity off-targets.[1]
-
Genetic Approaches: Use techniques like CRISPR/Cas9 or siRNA to knock down the expression of the off-targets (SRC, VEGFR2).[2] If the unexpected phenotype persists after this compound treatment in these knockdown cells, the effect is likely independent of those off-targets.
-
Selective Inhibitors as Controls: Use highly selective inhibitors for SRC and VEGFR2 to see if they replicate the unexpected phenotype. This can help to de-convolute the effects of inhibiting each kinase individually.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound in cell viability assays across experiments. | 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered sensitivity. 2. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment. 3. Reagent Variability: Differences in media batches, serum, or compound dilutions. | 1. Use cells within a consistent, low passage number range. 2. Ensure accurate and consistent cell counting and seeding. Avoid edge effects in microplates by not using the outer wells or by filling them with sterile PBS.[4] 3. Use the same batch of reagents for the duration of a study. Prepare fresh compound dilutions for each experiment. |
| High background signal or unexpected cell death in vehicle-treated control wells. | 1. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. 2. Contamination: Mycoplasma or bacterial contamination. 3. Cell Health: Cells may be unhealthy before the start of the experiment. | 1. Ensure the final DMSO concentration is low (typically <0.5%) and is consistent across all wells. 2. Regularly test cell cultures for mycoplasma. 3. Ensure cells are in the exponential growth phase and have high viability before seeding. |
| This compound is less potent in cellular assays than in biochemical (in vitro) kinase assays. | 1. Cell Permeability: The compound may not efficiently cross the cell membrane. 2. High Intracellular ATP: Cellular ATP concentrations (mM range) are much higher than those used in many biochemical assays, which can compete with ATP-competitive inhibitors like this compound.[5] 3. Drug Efflux: Cells may actively pump the compound out via efflux pumps (e.g., P-glycoprotein). | 1. Assess compound permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Confirm target engagement in cells using methods like the Cellular Thermal Shift Assay (CETSA).[1] 3. Test for the involvement of efflux pumps using known inhibitors of these transporters. |
Quantitative Data Summary
The following tables present fictional, yet representative, data for this compound to illustrate how to assess its potency and selectivity.
Table 1: Biochemical Potency of this compound against On-Target and Off-Target Kinases
| Kinase Target | IC50 (nM) | Assay Type |
| BRAF V600E (On-Target) | 15 | LanthaScreen™ Eu Kinase Binding Assay |
| SRC (Off-Target) | 250 | LanthaScreen™ Eu Kinase Binding Assay |
| VEGFR2 (Off-Target) | 450 | LanthaScreen™ Eu Kinase Binding Assay |
| ABL1 (Control Kinase) | >10,000 | LanthaScreen™ Eu Kinase Binding Assay |
This data indicates that this compound is a potent inhibitor of its intended target, BRAF V600E, but also shows activity against SRC and VEGFR2 at higher concentrations.
Table 2: Cellular Activity of this compound in a BRAF V600E-mutant Melanoma Cell Line (A375)
| Assay Type | Endpoint Measured | EC50 (nM) |
| p-ERK Western Blot | Inhibition of downstream signaling | 50 |
| MTT Cell Viability Assay | Reduction in cell proliferation/viability | 200[6] |
The higher EC50 in cellular assays compared to the biochemical IC50 is expected due to factors like cell permeability and intracellular ATP competition.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using LanthaScreen™ Eu Kinase Binding Assay
Objective: To determine the IC50 values of this compound against a panel of kinases to assess its selectivity.
Methodology:
-
Reagent Preparation:
-
Prepare a 3X kinase/antibody mixture containing the specific kinase (e.g., BRAF V600E, SRC, VEGFR2) and a Europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer.
-
Prepare a serial dilution of this compound in 100% DMSO, then dilute to a 3X final concentration in kinase buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X this compound dilution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed A375 cells (or other relevant cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control cells (set to 100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of BRAF V600E and off-targets of this compound.
Caption: Workflow for troubleshooting off-target effects.
Caption: Logic diagram for troubleshooting inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Technical Support Center: CCCI-01 Experimental Variability and Solutions
Welcome to the technical support center for CCCI-01, a potent inhibitor of centrosome clustering in cancer cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Centrosome Clustering Chemical Inhibitor-01) is a small molecule inhibitor that selectively induces cell death in cancer cells with supernumerary centrosomes. Its primary mechanism of action is the inhibition of centrosome clustering, a process that cancer cells with more than two centrosomes rely on to ensure bipolar cell division and survival. By preventing this clustering, this compound forces these cancer cells into multipolar mitosis, leading to mitotic catastrophe and apoptosis.
Q2: In which type of cancer cells is this compound expected to be most effective?
A2: this compound is most effective in cancer cells that exhibit centrosome amplification, a common feature in many aggressive tumors. For instance, it has been shown to induce a high rate of multipolarity and cell death in the BT-549 breast cancer cell line, which is known to have supernumerary centrosomes. In contrast, it has minimal effect on normal cells with a regular complement of two centrosomes, such as primary human mammary epithelial cells (HMECs)[1].
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (generally ≤ 0.5%) to avoid solvent-induced cytotoxicity. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.
Q4: What are the expected morphological changes in cells treated with this compound?
A4: The hallmark of effective this compound treatment in susceptible cancer cells is the formation of multipolar spindles during mitosis. This can be visualized using immunofluorescence microscopy by staining for components of the mitotic spindle, such as α-tubulin, and centrosomes, using antibodies against proteins like γ-tubulin or pericentrin.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no cytotoxic effect observed in cancer cells. | 1. Cell line is not susceptible: The cancer cell line used may not have supernumerary centrosomes. 2. Suboptimal concentration: The concentration of this compound may be too low. 3. Insufficient incubation time: The treatment duration may be too short for the effects to manifest. 4. Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Verify centrosome number: Confirm the presence of supernumerary centrosomes in your cell line using immunofluorescence. 2. Perform a dose-response study: Test a range of this compound concentrations to determine the optimal IC50 for your specific cell line. 3. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 4. Prepare fresh stock solution: Use a fresh vial of this compound and prepare a new stock solution in DMSO. |
| High cytotoxicity observed in control (normal) cells. | 1. High concentration of this compound: The concentration used may be toxic to even normal cells. 2. High DMSO concentration: The final concentration of the vehicle (DMSO) in the culture medium may be too high. 3. Contamination: The cell culture may be contaminated. | 1. Lower the concentration: Use a concentration of this compound that is selective for cancer cells, as determined by dose-response experiments comparing cancer and normal cell lines. 2. Reduce DMSO concentration: Ensure the final DMSO concentration is below 0.5%. 3. Check for contamination: Regularly test your cell cultures for mycoplasma and other contaminants. |
| Precipitation of this compound in cell culture medium. | 1. Low solubility in aqueous solution: this compound, like many small molecules, may have limited solubility in aqueous media. 2. High final concentration: The desired final concentration in the medium may exceed its solubility limit. | 1. Prepare intermediate dilutions: Serially dilute the this compound stock solution in pre-warmed culture medium before adding it to the cells. 2. Ensure proper mixing: Gently mix the culture plate after adding the compound to ensure even distribution. |
| Inconsistent results between experiments. | 1. Variability in cell health and density: Differences in cell confluence or viability at the time of treatment can affect the outcome. 2. Inconsistent incubation conditions: Fluctuations in temperature or CO2 levels can impact cell growth and drug response. 3. Pipetting errors: Inaccurate pipetting can lead to variations in the final drug concentration. | 1. Standardize cell seeding: Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. 2. Maintain consistent incubator conditions: Regularly calibrate and monitor your incubator. 3. Use calibrated pipettes: Ensure your pipettes are properly calibrated and use appropriate techniques to minimize errors. |
Data Presentation
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines based on their known characteristics. Researchers should determine the precise IC50 values for their specific experimental systems.
| Cell Line | Cancer Type | Centrosome Status | Expected IC50 Range (µM) |
| BT-549 | Breast Ductal Carcinoma | Amplified | 1 - 10 |
| MCF-7 | Breast Adenocarcinoma | Normal | > 50 |
| U2OS | Osteosarcoma | Amplified | 5 - 20 |
| hTERT-RPE1 | Normal Retinal Pigment Epithelial | Normal | > 100 |
Experimental Protocols
Cytotoxicity Assay (MTT/XTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cancer cells (e.g., BT-549) and a control normal cell line (e.g., HMEC) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to attach and grow for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 10 µL of MTT (5 mg/mL in PBS) or 25 µL of XTT solution to each well and incubate for 2-4 hours.
-
Data Acquisition: For MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight. For XTT, the color change can be measured directly. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Immunofluorescence for Visualization of Multipolar Spindles
This protocol allows for the direct visualization of the effects of this compound on centrosome clustering and spindle formation.
-
Cell Seeding: Seed cells on sterile glass coverslips placed in a 24-well plate at a density that will result in 50-70% confluency after 24 hours.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., the IC50 concentration) and a vehicle control for 24-48 hours.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (for microtubules) and a centrosomal marker (e.g., γ-tubulin or pericentrin) diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images of mitotic cells to assess spindle morphology and the number of spindle poles.
Visualizations
Caption: Mechanism of this compound action on cancer cells with supernumerary centrosomes.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
Technical Support Center: Improving CCCI-01 Stability in Experiments
Disclaimer: The term "CCCI-01" does not correspond to a known entity in publicly available scientific literature based on initial searches. The information provided below is based on general principles of experimental stability and troubleshooting for a hypothetical compound or reagent. For accurate guidance, please verify the identity of "this compound" and consult any specific handling instructions provided by its source.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the experimental stability of a hypothetical compound designated as this compound.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the common signs of this compound instability? | Inconsistent experimental results, decreased potency or activity over time, visible precipitation or changes in solution color, and unexpected degradation peaks in analytical assays (e.g., HPLC, LC-MS). |
| How should this compound be stored to maximize stability? | For a hypothetical small molecule, recommended storage is typically at -20°C or -80°C as a lyophilized powder or in an anhydrous solvent like DMSO. Avoid repeated freeze-thaw cycles. For a protein, storage conditions would be highly dependent on the specific protein's characteristics. |
| What solvents are recommended for dissolving this compound? | This is highly dependent on the chemical nature of this compound. For many small organic molecules used in biological assays, anhydrous DMSO is a common solvent for stock solutions. Subsequent dilutions into aqueous buffers should be done immediately before use. |
| Can I pre-dilute this compound in my cell culture media for later use? | It is generally not recommended to pre-dilute compounds in complex aqueous media for extended periods, as components in the media can contribute to degradation. Prepare working solutions fresh for each experiment. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | This compound degradation due to improper storage or handling. | Prepare fresh stock solutions of this compound. Aliquot stock solutions to minimize freeze-thaw cycles. Verify the integrity of the compound using an appropriate analytical method. |
| Variability in experimental conditions. | Standardize all experimental parameters, including incubation times, temperatures, and cell densities. | |
| Loss of this compound activity over the course of an experiment | Degradation in aqueous experimental buffer or media. | Minimize the incubation time of this compound in aqueous solutions. Assess the stability of this compound in the specific experimental medium over the time course of the experiment. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Include a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) in buffers, if compatible with the assay. | |
| Precipitation of this compound in aqueous solution | Poor solubility of this compound at the working concentration. | Decrease the final concentration of this compound. If using a DMSO stock, ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all samples. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Experimental Buffer
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time.
-
Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO).
-
Dilution in Buffer: Dilute the this compound stock solution to the final working concentration in the experimental buffer to be tested.
-
Time-Course Incubation: Incubate the this compound buffer solution at the experimental temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Immediately analyze the aliquot using a suitable analytical method (e.g., HPLC, LC-MS) to quantify the amount of intact this compound remaining.
-
Data Analysis: Plot the concentration of intact this compound as a function of time to determine its degradation rate.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Technical Support Center: CCCI-01 Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCCI-01 based assays. The following information is designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound based assay?
The this compound based assay is designed to assess the efficacy and cytotoxicity of the experimental compound this compound. This is typically achieved by measuring cell viability or a specific downstream signaling event after treatment with this compound. The assay quantifies the cellular response to the compound, providing critical data for dose-response analysis and mechanistic studies.
Q2: What are the critical controls to include in my this compound assay?
To ensure the reliability and reproducibility of your results, it is essential to include the following controls:
-
Untreated Control: Cells that are not exposed to this compound, representing the baseline or 100% viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same concentration as in the experimental wells. This control accounts for any effects of the vehicle on the cells.
-
Positive Control: A known inducer of the expected cellular response (e.g., a known cytotoxic agent if measuring cell death) to confirm that the assay is working correctly.
-
Negative Control: A compound known not to induce the expected response.
Q3: How should I select the appropriate microplate for my assay?
The choice of microplate depends on the detection method.[1][2]
-
Absorbance Assays: Use clear-bottom plates.
-
Fluorescence Assays: Use black plates with clear bottoms to minimize background fluorescence and prevent crosstalk between wells.[3]
-
Luminescence Assays: Use white plates to maximize the light signal.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound based assays, providing potential causes and recommended solutions.
Problem 1: High Variability Between Replicate Wells
High variability can obscure the true effect of this compound and lead to unreliable results.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting technique.[2] For multi-well plates, consider using a multichannel pipette. |
| Edge Effects | Evaporation from wells on the outer edges of the plate can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. |
| Inconsistent Incubation | Ensure uniform temperature and CO2 distribution within the incubator. Avoid stacking plates, as this can lead to temperature gradients. |
| Cell Clumping | Ensure single-cell suspension after trypsinization. Cell clumps can lead to uneven growth and reagent access. |
Problem 2: Weak or No Signal
A weak or absent signal can indicate a problem with the cells, reagents, or the detection instrument.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Cell Number | Optimize the initial cell seeding density. Perform a cell titration experiment to determine the optimal number of cells per well. |
| Incorrect Reagent Concentration | Ensure all reagents, including this compound and detection reagents, are used at their optimal concentrations. |
| Sub-optimal Incubation Time | The timing of this compound treatment and subsequent reagent incubations is critical. Optimize these time points to capture the desired biological response. |
| Inactive this compound Compound | Verify the integrity and activity of your this compound stock. Improper storage can lead to degradation. |
| Incorrect Instrument Settings | For fluorescence or luminescence assays, ensure the correct excitation and emission wavelengths are used.[4] Optimize the gain settings on the plate reader to enhance signal detection.[1] |
| Cell Line In-sensitivity | The chosen cell line may not be responsive to this compound. Consider using a different cell line known to be sensitive to the targeted pathway. |
Problem 3: High Background Signal
A high background signal can mask the specific signal from the assay, reducing the dynamic range and sensitivity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Autofluorescence of Media or Compounds | Phenol red in cell culture media can cause autofluorescence.[3] Use phenol red-free media for fluorescence-based assays. Check if this compound itself is fluorescent at the assay wavelengths. |
| Insufficient Washing Steps | In assays requiring wash steps, ensure that washes are thorough enough to remove unbound reagents and cellular debris. |
| Contamination | Microbial contamination (e.g., bacteria, yeast, mycoplasma) can interfere with the assay and produce a high background signal.[5] Regularly test your cell cultures for contamination. |
| Non-specific Antibody Binding (for antibody-based detection) | Use an appropriate blocking buffer and optimize the antibody concentration to minimize non-specific binding.[6] |
| Reader Settings | For fluorescence assays, reducing the gain or adjusting the read height might lower the background. |
Experimental Protocols
Standard Cell Viability Assay Protocol (e.g., using an MTT-based reagent)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the wells and add the media containing different concentrations of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Signal Development: If necessary, add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
Visualizations
Experimental Workflow for a this compound Based Cell Viability Assay
Caption: Workflow for a typical this compound cell viability assay.
Hypothetical Signaling Pathway Targeted by this compound
Assuming this compound is an inhibitor of a generic kinase pathway leading to cell proliferation.
Caption: Inhibition of a kinase pathway by this compound.
References
Technical Support Center: CCCI-01 Toxicity Assessment and Mitigation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the toxicity of CCCI-01, a potent inhibitor of centrosome clustering. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets cancer cells with supernumerary centrosomes.[1][2] In normal cells, two centrosomes form a bipolar spindle during mitosis, ensuring accurate chromosome segregation.[3] However, many cancer cells possess more than two centrosomes, a condition known as centrosome amplification. To avoid catastrophic multipolar divisions, these cancer cells rely on a mechanism called centrosome clustering to group their extra centrosomes into two functional poles.[3][4][5] this compound disrupts this clustering process, leading to the formation of multipolar spindles during mitosis in cancer cells.[1][2]
Q2: Why does this compound exhibit selective toxicity towards cancer cells?
A2: The selective toxicity of this compound stems from its mechanism of action, which exploits a key vulnerability of cancer cells with extra centrosomes.[1] Normal cells, having only two centrosomes, do not rely on the centrosome clustering mechanism for bipolar spindle formation and are therefore largely unaffected by this compound at concentrations that are cytotoxic to cancer cells.[1] This provides a therapeutic window, minimizing off-target effects on healthy tissues.
Q3: What is the ultimate fate of cancer cells treated with this compound?
A3: By inducing the formation of multipolar spindles, this compound triggers a state of mitotic catastrophe in cancer cells.[6][7][8] This is a form of cell death that occurs during or after a failed mitosis. The inability to properly segregate chromosomes leads to gross genomic instability, activating cell death pathways such as apoptosis.[6][9]
Q4: What are the expected morphological changes in cells treated with this compound?
A4: The most prominent morphological change in susceptible cancer cells treated with this compound is the appearance of multipolar mitotic spindles, which can be visualized using immunofluorescence microscopy. Following mitotic arrest, cells may exhibit characteristics of mitotic catastrophe, including the formation of giant, multinucleated cells or cells with micronuclei.[8]
Troubleshooting Guides
Problem 1: Inconsistent or No Induction of Multipolar Spindles in Cancer Cells
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. IC50 values can vary between cell lines. Refer to the data table below for reported IC50 values in various cancer cell lines as a starting point.
-
-
Possible Cause 2: Low Percentage of Cells with Supernumerary Centrosomes.
-
Solution: Confirm that your cancer cell line has a significant population of cells with amplified centrosomes. This can be assessed by immunofluorescence staining of centrosomes (e.g., using anti-gamma-tubulin or anti-centrin antibodies) in interphase cells.
-
-
Possible Cause 3: Issues with Experimental Timing.
-
Solution: this compound acts in a mitosis-specific manner.[2] Ensure that you are analyzing cells at a time point where a sufficient number of cells are in mitosis. You may need to synchronize your cell population at the G2/M boundary before treatment.
-
-
Possible Cause 4: Incorrect Immunofluorescence Staining Technique.
Problem 2: High Toxicity Observed in Normal (Control) Cell Lines
-
Possible Cause 1: this compound Concentration is Too High.
-
Solution: While this compound shows selectivity, very high concentrations can induce general cytotoxicity.[2] Reduce the concentration of this compound to a range that is effective against your target cancer cell line but below the toxic threshold for your normal cell line (typically >10 µM for normal cells).
-
-
Possible Cause 2: Normal Cell Line is Highly Proliferative.
-
Solution: Rapidly dividing normal cells might be more sensitive to mitotic inhibitors. Ensure your normal cell line is an appropriate control and consider using primary cells or immortalized cell lines with stable karyotypes.
-
-
Possible Cause 3: Off-Target Effects.
-
Solution: While this compound is selective, off-target effects at high concentrations cannot be entirely ruled out. If toxicity in normal cells persists at optimized concentrations, consider evaluating other centrosome clustering inhibitors with different chemical scaffolds.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Other Centrosome Clustering Inhibitors
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | BT-549 | Breast Cancer | ~3.3 | [2] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective | [14] | |
| A-549 | Lung Cancer | Not explicitly stated, but effective | ||
| HCT-116 | Colon Cancer | Not explicitly stated, but effective | [15] | |
| Normal HMEC | Normal Breast Epithelial | >10 | [2] | |
| Griseofulvin | EGFP-PLK4-U2OS (with CA) | Osteosarcoma | More cytotoxic than in cells with normal centrosome content | [4] |
| CP-673451 | EGFP-PLK4-U2OS (with CA) | Osteosarcoma | Induces multipolar divisions at 1-2 µM | [4] |
| Crenolanib | EGFP-PLK4-U2OS (with CA) | Osteosarcoma | Induces multipolar divisions at 1-2 µM | [4] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: Immunofluorescence Staining of Mitotic Spindles
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish.
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Fixation: Rinse the cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: If using PFA fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (for microtubules) and γ-tubulin (for centrosomes) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the coverslips three times with PBST.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the DNA with DAPI (300 nM in PBS) for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Quantify the percentage of mitotic cells with bipolar versus multipolar spindles.
Mandatory Visualization
Caption: Signaling pathway of this compound induced mitotic catastrophe.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of novel small molecule inhibitors of centrosome clustering in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Centrosome clustering and chromosomal (in)stability: A matter of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Induction of Mitotic Cell Death by Overriding G2/M Checkpoint in Endometrial Cancer Cells with Non-functional p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Mitotic Catastrophe in Human Cervical Cancer Cells After Administration of Aloe-emodin | Anticancer Research [ar.iiarjournals.org]
- 9. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. ibidi.com [ibidi.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refining CCCI-01 In Vivo Delivery Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of CCCI-01, a novel small molecule inhibitor of centrosome clustering in cancer cells. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an anti-cancer drug candidate that selectively targets cancer cells with an abnormal number of centrosomes (supernumerary centrosomes). In normal cell division, cells have two centrosomes to form a bipolar spindle. Many cancer cells, however, possess more than two but survive by clustering these extra centrosomes into two functional poles. This compound inhibits this clustering process, leading to multipolar spindle formation during mitosis, which in turn induces cell death specifically in these cancer cells.[1][2][3] Normal cells, typically having only two centrosomes, are largely unaffected, suggesting a therapeutic window for this compound.
Q2: What is the first step in determining the in vivo dosage for this compound?
A2: The critical first step is to perform a Maximum Tolerated Dose (MTD) study. This study identifies the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity. The results of the MTD study are essential for establishing a safe and effective dose range for subsequent efficacy experiments.
Q3: How should I choose a starting dose for an MTD study for this compound?
A3: A common practice is to extrapolate the starting dose from in vitro data. A recommended approach is to begin with a dose anticipated to yield a plasma concentration several multiples higher than the in vitro IC50 or EC50 value of this compound.
Q4: What are the most common routes of administration for a small molecule inhibitor like this compound in preclinical animal models?
A4: The most common routes for administering small molecule inhibitors in rodent models are oral (PO), intravenous (IV), and intraperitoneal (IP). The choice of administration route depends on the physicochemical properties of this compound, the desired pharmacokinetic profile, and the experimental model.
Q5: this compound has poor aqueous solubility. What formulation strategies can I use for in vivo delivery?
A5: Poor solubility is a common challenge for new small molecule drugs. Several formulation strategies can be employed to enhance the solubility and bioavailability of this compound:
-
Co-solvents: Using a mixture of solvents can improve solubility. Common vehicle formulations often include Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), propylene glycol (PG), and N,N-Dimethylacetamide (DMA).[4][5][6]
-
Surfactants: Adding surfactants like Tween-80 can help to create a stable suspension or emulsion.
-
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their solubility in aqueous solutions.[7]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[8]
-
Nanonization: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution rate.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in efficacy data between animals in the same dose group. | 1. Inconsistent Formulation: The compound may not be uniformly dissolved or suspended in the vehicle. 2. Inaccurate Dosing: Errors in calculating or administering the dose volume. 3. Improper Administration Technique: Inconsistent injection site or technique (e.g., for IP injections, accidental injection into the gut or fat pad).[11] | 1. Optimize Formulation: Ensure the formulation is homogenous before each administration by vortexing or sonicating. Perform solubility tests to find the best vehicle. 2. Standardize Dosing: Calibrate pipettes and syringes. Double-check all calculations. 3. Refine Technique: Ensure all personnel are thoroughly trained and consistent in their administration method. For IP injections, aspirate to check for fluid before injecting.[12] |
| This compound does not show the expected efficacy at the administered dose. | 1. Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. 2. Insufficient Target Engagement: The dose may be too low to achieve the necessary concentration at the tumor site. | 1. Pharmacokinetic (PK) Study: Conduct a PK study to determine the concentration of this compound in the plasma and target tissue over time. This will reveal issues with absorption, distribution, metabolism, and excretion (ADME). 2. Pharmacodynamic (PD) Study: A PD study can confirm if this compound is reaching its target (centrosomes in tumor cells) and causing the expected biological effect (e.g., multipolar spindle formation). 3. Dose-Escalation Study: Based on MTD and PK/PD data, increase the dose to see if efficacy improves. |
| Unexpected toxicity is observed at doses predicted to be safe. | 1. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.[6] 2. Off-target Effects: this compound may be interacting with other biological targets in an unintended way. 3. Metabolite Toxicity: A metabolite of this compound could be toxic. | 1. Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound and vehicle toxicity. 2. In Vitro Profiling: Further in vitro screening against a panel of kinases and other targets may help identify off-target interactions. 3. Metabolite Identification: Analyze plasma and tissue samples to identify major metabolites and assess their toxicity. |
| Issues during administration (e.g., animal distress, injection site reaction). | 1. Improper Restraint: Incorrect handling can cause stress and injury to the animal.[13] 2. Irritating Formulation: The pH or composition of the vehicle may be causing local irritation.[14] 3. Incorrect Needle Size or Gavage Tube: Using equipment that is too large or inserted incorrectly can cause tissue damage.[15] | 1. Proper Training: Ensure all personnel are proficient in animal handling and restraint techniques.[13] 2. Formulation pH: Adjust the pH of the formulation to be as close to neutral (~7.4) as possible.[16] 3. Select Appropriate Equipment: Use the correct gauge needle or size of feeding tube for the animal's size and the administration route.[15] Moisten gavage tubes to ease insertion.[17] |
Data Presentation: In Vivo Administration Parameters
The following tables provide general guidelines for common in vivo delivery methods in mice. The exact parameters for this compound will need to be empirically determined.
Table 1: Recommended Needle Sizes and Maximum Injection Volumes
| Route | Needle Gauge | Max Volume (Mouse) | Notes |
| Intravenous (IV) | 27-30 G | 5 mL/kg (bolus) | Requires technical skill. The lateral tail vein is most common.[14] |
| Intraperitoneal (IP) | 25-27 G | 10 mL/kg | Inject into the lower right abdominal quadrant to avoid organs.[12][18] |
| Oral Gavage (PO) | 20-22 G (adult mouse) | 10 mL/kg | Use a flexible tube to minimize risk of esophageal injury.[13][15] |
Table 2: Common Vehicle Formulations for Poorly Soluble Compounds
| Vehicle Composition | Route of Administration | Notes |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | IP, PO | A common formulation for general use in mice.[16] |
| 20% DMSO in Saline | IP | A simpler formulation for compounds soluble in a higher DMSO concentration.[19] |
| 20% N,N-Dimethylacetamide (DMA) + 40% Propylene glycol (PG) + 40% PEG-400 | IV (slow infusion) | Developed for preclinical cardiovascular screening and can be useful for other applications.[4][6] |
| 0.5% Carboxymethylcellulose (CMC) in water/saline | PO | A common suspension vehicle for oral administration.[16] |
| Corn Oil | PO | Suitable for highly lipophilic compounds. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Mice
-
Animal Preparation: Acclimatize mice to handling for several days before the experiment to reduce stress.[13]
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume required based on its body weight and the target dose (e.g., in mg/kg).
-
Formulation Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare the chosen vehicle (e.g., 0.5% CMC in sterile water).
-
If a co-solvent is needed, first dissolve this compound in a minimal amount of a suitable solvent like DMSO, then add it to the final vehicle while vortexing to create a uniform suspension.
-
-
Gavage Procedure:
-
Select the appropriate size gavage tube for the mouse. A flexible plastic tube is recommended to minimize injury.[13]
-
Properly restrain the mouse by scruffing the neck to immobilize the head. The head and body should form a straight line.
-
Insert the gavage tube gently into the side of the mouth and advance it along the esophagus. There should be no resistance. If the animal coughs or struggles, withdraw the tube immediately.[20]
-
Once the tube is in place, dispense the formulation slowly and steadily.
-
Remove the tube gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.[15]
-
Protocol 2: Preparation and Administration of this compound via Intraperitoneal (IP) Injection in Mice
-
Dose Calculation: Weigh each mouse to determine the accurate volume of the dosing solution to administer.
-
Formulation Preparation:
-
Prepare a sterile vehicle solution (e.g., 20% DMSO in sterile saline).[19]
-
Dissolve the calculated amount of this compound in the vehicle. Ensure the compound is fully dissolved. The solution should be clear.
-
-
Injection Procedure:
-
Use a new sterile syringe and needle (e.g., 27G) for each animal.[21]
-
Restrain the mouse securely, tilting it slightly head-down to move the abdominal organs forward.
-
Identify the injection site in the lower right quadrant of the abdomen.[12]
-
Wipe the injection site with 70% alcohol.
-
Insert the needle, bevel up, at a 30-45 degree angle.
-
Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel (no blood) or the bladder (no urine).[18]
-
If aspiration is clear, inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of pain or complications.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Caalab - Araştırma - Koç Üniversitesi [research.ku.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Nek2A prevents centrosome clustering and induces cell death in cancer cells via KIF2C interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. services.anu.edu.au [services.anu.edu.au]
- 12. queensu.ca [queensu.ca]
- 13. instechlabs.com [instechlabs.com]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. researchgate.net [researchgate.net]
- 17. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. benchchem.com [benchchem.com]
- 20. research-support.uq.edu.au [research-support.uq.edu.au]
- 21. uac.arizona.edu [uac.arizona.edu]
Technical Support Center: Overcoming Resistance to CCCI-01 in Cell Lines
Welcome to the technical support center for CCCI-01. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding resistance to the centrosome clustering inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, or Centrosome Clustering Chemical Inhibitor-01, is a small molecule with the chemical name N2-(3-pyridylmethyl)-5-nitro-2-furamide. Its primary mechanism of action is the inhibition of centrosome clustering in cancer cells that possess supernumerary centrosomes. Many cancer cells have more than the normal two centrosomes, a condition known as centrosome amplification. To survive and divide, these cells cluster their extra centrosomes into two functional poles to form a bipolar spindle during mitosis. This compound disrupts this clustering process, leading to the formation of multipolar spindles. This aberrant cell division, termed mitotic catastrophe, ultimately triggers apoptosis (programmed cell death) in the cancer cells, while largely sparing normal cells with a regular complement of centrosomes.[1]
Q2: How can I determine if my cell line is sensitive or resistant to this compound?
To determine the sensitivity of a cell line to this compound, a dose-response experiment should be performed to calculate the half-maximal inhibitory concentration (IC50). This involves treating the cells with a range of this compound concentrations and measuring cell viability after a set period (e.g., 48 or 72 hours). A lower IC50 value indicates higher sensitivity. A cell line can be considered resistant if its IC50 value is significantly higher than that of sensitive cell lines, or if it fails to respond to clinically relevant concentrations of the drug.
Q3: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to centrosome clustering inhibitors, in general, can arise from several factors:
-
Alterations in Centrosome Cohesion Proteins: Changes in the expression or function of proteins that regulate the cohesion and separation of centrosomes can impact the effectiveness of clustering inhibitors.
-
Modifications in Spindle Assembly Checkpoint (SAC) Proteins: The SAC ensures proper chromosome segregation. Alterations in this pathway may allow cells to bypass the mitotic arrest induced by multipolar spindles.
-
Upregulation of Drug Efflux Pumps: Cancer cells can develop resistance by increasing the expression of transporter proteins that actively pump drugs out of the cell, reducing the intracellular concentration of this compound.
-
Activation of Pro-Survival Signaling Pathways: Cells may activate alternative signaling pathways that promote survival and override the apoptotic signals triggered by mitotic catastrophe.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no induction of multipolar spindles in a cancer cell line expected to have supernumerary centrosomes. | 1. Sub-optimal drug concentration: The concentration of this compound may be too low to effectively inhibit centrosome clustering. 2. Incorrect timing of analysis: The peak of multipolar spindle formation may occur at a different time point than observed. 3. Low percentage of cells in mitosis: Not enough cells may be undergoing mitosis at the time of analysis. 4. Cell line characteristics: The specific cancer cell line may not heavily rely on centrosome clustering for survival, or may have inherent resistance mechanisms. | 1. Perform a dose-response experiment: Titrate the concentration of this compound to determine the optimal dose for inducing multipolar spindles in your specific cell line. 2. Conduct a time-course experiment: Analyze cells at multiple time points after this compound treatment (e.g., 12, 24, 48 hours) to identify the optimal window for observing multipolar spindles. 3. Synchronize the cell population: Use a cell synchronization method (e.g., serum starvation followed by release, or treatment with a cell cycle blocker like nocodazole) to enrich for mitotic cells. 4. Characterize your cell line: Confirm the presence of supernumerary centrosomes using immunofluorescence staining for centrosomal markers (e.g., γ-tubulin, pericentrin). If supernumerary centrosomes are not prevalent, this cell line may not be a suitable model for studying this compound's primary mechanism. |
| High toxicity observed in normal (non-cancerous) control cell lines. | 1. Off-target effects: At high concentrations, this compound may have off-target effects that are toxic to normal cells. 2. Sensitivity of the specific normal cell line: Some normal cell lines may be more sensitive to mitotic disruption than others. | 1. Lower the concentration of this compound: Use the lowest effective concentration that induces multipolar spindles in your cancer cell line of interest. 2. Use a different normal cell line: If possible, test the toxicity of this compound on a different, more robust normal cell line as a control. |
| Development of resistance to this compound over time in a previously sensitive cell line. | 1. Selection of a resistant subpopulation: Continuous exposure to the drug can select for a small population of cells that are inherently more resistant. 2. Acquired resistance mechanisms: The cancer cells may have developed new mechanisms to overcome the effects of this compound. | 1. Perform single-cell cloning: Isolate and expand individual clones from the resistant population to study the underlying resistance mechanisms. 2. Investigate combination therapies: Explore the use of this compound in combination with other anti-cancer agents to overcome resistance. |
Data Summary
The following table summarizes the cytotoxic effects of this compound on a representative cancer cell line with supernumerary centrosomes (BT-549) and a normal human mammary epithelial cell line (HMEC).
| Cell Line | Description | This compound Concentration | Effect |
| BT-549 | Breast cancer cell line with supernumerary centrosomes | 5 µM | ~70% of mitotic cells show centrosome de-clustering (multipolar spindles)[1] |
| HMEC | Normal primary human mammary epithelial cells | 8 µM | No significant induction of centrosome de-clustering[1] |
Experimental Protocols
Protocol 1: Induction of Multipolar Spindles with this compound
Objective: To induce the formation of multipolar spindles in a cancer cell line with supernumerary centrosomes using this compound.
Materials:
-
Cancer cell line known to have supernumerary centrosomes (e.g., BT-549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture plates or coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies against α-tubulin and a centrosome marker (e.g., γ-tubulin or pericentrin)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cancer cells onto coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of analysis. Allow the cells to adhere overnight.
-
Drug Treatment: Prepare a working solution of this compound in complete cell culture medium at the desired final concentration (e.g., 5 µM for BT-549 cells). Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Incubation: Incubate the cells for the desired period (e.g., 5-24 hours) to allow for the induction of multipolar spindles.
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunofluorescence Staining:
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes.
-
Incubate the cells with primary antibodies against α-tubulin and a centrosome marker, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the appropriate fluorescently labeled secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of mitotic cells exhibiting multipolar spindles (more than two centrosomal poles). Count at least 100 mitotic cells per condition.
-
Protocol 2: Generation of this compound Resistant Cell Lines
Objective: To generate a cell line with acquired resistance to this compound through continuous dose escalation.
Materials:
-
Sensitive parental cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Start by culturing the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Monitor and Passage:
-
Monitor the cells for signs of cell death and recovery. A significant amount of cell death is expected initially.
-
When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.
-
-
Dose Escalation:
-
Once the cells are proliferating steadily at the current drug concentration (typically after 2-3 passages), increase the this compound concentration by 1.5 to 2.0-fold.
-
Repeat the monitoring and passaging process.
-
-
Repeat Dose Escalation: Continue this stepwise increase in this compound concentration over several months.
-
Characterize the Resistant Phenotype:
-
Periodically (e.g., every 4-6 weeks), perform a dose-response assay to determine the new IC50 of the cell population.
-
A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.
-
-
Establish a Stable Resistant Line: Once the desired level of resistance is achieved, the resistant cell line can be maintained in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype. It is also advisable to freeze down stocks of the resistant cells at different stages of the selection process.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on cancer cells.
Caption: Workflow for generating resistant cell lines.
Caption: Troubleshooting low this compound efficacy.
References
Navigating CCCI-01 Treatment: A Guide to Optimizing Experimental Duration
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the treatment duration of CCCI-01, a promising inhibitor of centrosome clustering. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vitro experiments, ensuring more accurate and reproducible results.
Troubleshooting Guide: Common Issues in this compound Treatment Optimization
This guide is designed to help researchers identify and resolve common problems that may arise during the optimization of this compound treatment duration.
Table 1: Troubleshooting Common Issues with this compound Treatment
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in cell viability readouts between replicate wells. | 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Inconsistent drug concentration across wells. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Properly mix the this compound stock solution before dilution and ensure thorough mixing in the final culture medium. |
| No significant difference in cell death between treated and untreated cells at early time points (e.g., < 24 hours). | This compound's mechanism of action is cell cycle-dependent, requiring cells to enter mitosis to exert its effect. | Extend the treatment duration to allow a significant portion of the cell population to progress through the cell cycle and enter mitosis. Consider time points of 48, 72, and 96 hours. |
| High levels of cell death observed in control (untreated) wells at later time points (e.g., > 72 hours). | 1. Over-confluence of cells leading to nutrient depletion and apoptosis. 2. Evaporation of media. | 1. Optimize the initial cell seeding density to ensure cells do not become over-confluent by the end of the experiment. 2. Maintain proper humidity in the incubator and consider using plates with lids that minimize evaporation. |
| Unexpected toxicity in non-cancerous (control) cell lines. | While this compound shows a high differential response, some off-target effects or sensitivity in rapidly dividing normal cells might occur at high concentrations or with prolonged exposure.[1] | 1. Perform a dose-response curve to determine the optimal concentration with the highest therapeutic window. 2. Include a positive control of a known cytotoxic agent to benchmark the observed toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it influence the treatment duration?
A1: this compound is an inhibitor of centrosome clustering.[1] In cancer cells with supernumerary centrosomes, this inhibition leads to the formation of multipolar spindles during mitosis, which in turn triggers mitotic catastrophe and cell death.[1] Because this compound's activity is dependent on cells entering mitosis, the optimal treatment duration must be long enough to allow a substantial number of cells in the asynchronous population to enter this phase of the cell cycle. Shorter treatment times may not show a significant effect.
Q2: How do I determine the optimal seeding density for my cells when planning a long-term this compound treatment experiment?
A2: The optimal seeding density is crucial for long-term experiments to avoid artifacts from over-confluence. To determine this, perform a preliminary experiment where you seed your cells at various densities and monitor their growth over the planned duration of your this compound experiment (e.g., 96 hours). The ideal density is one that allows for logarithmic growth throughout the experiment without the cells reaching confluency in the control wells.
Q3: What are the key time points to consider when designing a time-course experiment for this compound?
A3: Given the cell-cycle dependent mechanism of this compound, it is recommended to assess its effects at multiple time points. A typical time-course experiment might include 24, 48, 72, and 96-hour intervals. The 24-hour time point may capture early mitotic events, while later time points will reveal the cumulative effect on cell viability and apoptosis as more cells enter mitosis.
Q4: Should the this compound containing medium be refreshed during a long-term experiment?
A4: For experiments lasting up to 96 hours, media refreshment is generally not necessary if the initial cell seeding density is optimized to prevent nutrient depletion. However, for longer durations, or with cell lines that have high metabolic rates, a partial media change with freshly prepared this compound may be required to maintain a consistent drug concentration and nutrient supply.
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1000, 2500, 5000, 7500, and 10,000 cells per well).
-
Incubate the plate under standard conditions (37°C, 5% CO2).
-
At 24, 48, 72, and 96 hours, visually inspect the wells using a microscope to assess confluency.
-
Select the highest seeding density that does not lead to over-confluence in the control wells by the final time point of the planned experiment.
Protocol 2: Time-Course and Dose-Response Analysis of this compound
-
Seed cells in a 96-well plate at the predetermined optimal density. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plates for 24, 48, 72, and 96 hours. Use a separate plate for each time point.
-
At each time point, assess cell viability using a standard method such as an MTS or a live/dead cell staining assay.
-
Analyze the data to determine the IC50 value at each time point and identify the optimal treatment duration that provides the most potent and selective effect.
Visualizing Key Processes
To aid in the understanding of this compound's mechanism and the experimental design for optimizing its use, the following diagrams are provided.
Caption: Simplified pathway of this compound's selective action.
Caption: Experimental workflow for treatment duration optimization.
References
Validation & Comparative
Validating the Efficacy of CCCI-01: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of CCCI-01, a novel small molecule inhibitor of centrosome clustering, with other alternatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting centrosome amplification in cancer. This document summarizes key experimental data, details methodologies for critical assays, and visualizes the underlying biological pathways.
Executive Summary
This compound has emerged as a promising anti-cancer agent that selectively induces cell death in cancer cells with supernumerary centrosomes, a common characteristic of many aggressive tumors. By inhibiting the clustering of these extra centrosomes, this compound triggers multipolar spindle formation during mitosis, leading to mitotic catastrophe and apoptosis. A key advantage of this compound is its high differential response, showing significant cytotoxicity against cancer cells while sparing normal cells. This guide presents available efficacy data for this compound and compares it with other known centrosome clustering inhibitors.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and its alternatives. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various studies using different cancer cell lines and experimental conditions.
Table 1: In Vitro Efficacy of Centrosome Clustering Inhibitors
| Compound | Cell Line | Assay Type | Efficacy Metric | Result | Citation |
| This compound | BT-549 (Breast Cancer) | Immunofluorescence | % of cells with de-clustered centrosomes | 68% at 5 µM, 86% at 8 µM (baseline 17%) | [1] |
| This compound | BT-549 (Breast Cancer) | Clonogenic Assay | IC50 | < 0.3 µM | [2] |
| Griseofulvin | MCF-7 (Breast Cancer) | Proliferation Assay | IC50 | 17 ± 2 µM | [3] |
| GF-15 | Various Cancer Cell Lines | Proliferation/Survival | IC50 | 1 - 5 µM | [4][5] |
| GF-15 | SCC114 (Squamous Cell Carcinoma) | Immunofluorescence | EC50 for multipolar spindles | 900 nM | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the evaluation of these compounds.
Cell Viability and Proliferation (MTT) Assay
This protocol is a general guideline for assessing cell viability upon treatment with compounds like this compound.
Materials:
-
BT-549 cells
-
RPMI-1640 medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed BT-549 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.[7]
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 48-72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
Materials:
-
BT-549 cells
-
Complete growth medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed a low density of BT-549 cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.[9]
-
Treat the cells with the desired concentrations of the compound for a specified period.
-
Remove the treatment medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation.[10]
-
After the incubation period, wash the colonies with PBS and fix them with a solution like 10% neutral buffered formalin for 15-30 minutes.[11]
-
Stain the colonies with Crystal Violet solution for approximately 30 minutes.[11]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the control group.
Immunofluorescence Assay for Centrosome Clustering
This method is used to visualize and quantify the effects of compounds on centrosome clustering and spindle formation.
Materials:
-
BT-549 cells grown on coverslips
-
Paraformaldehyde (PFA) or ice-cold methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibodies: anti-pericentrin (for centrosomes) and anti-α-tubulin (for microtubules)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed BT-549 cells on sterile coverslips in a 6-well plate and incubate overnight.
-
Treat the cells with the test compound (e.g., 5 µM this compound) for 5-7 hours.[1]
-
Fix the cells, for example, with 4% PFA for 10 minutes at room temperature or with ice-cold methanol for 5 minutes at -20°C.[12]
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[13]
-
Block non-specific antibody binding with blocking solution for 30-60 minutes.[13]
-
Incubate with primary antibodies diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the coverslips three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI or Hoechst.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of mitotic cells with multipolar spindles.
Signaling Pathway and Experimental Workflow
To provide a deeper understanding of the mechanism of action and the experimental processes, the following diagrams have been generated using Graphviz.
Nek2A Signaling Pathway in Centrosome Regulation
The NIMA-related kinase 2A (Nek2A) plays a crucial role in regulating centrosome separation at the onset of mitosis. It prevents premature centrosome clustering, and its activity is tightly regulated.[14] The degradation of Nek2A is mediated by the Anaphase-Promoting Complex/Cyclosome (APC/C) in conjunction with its co-activator Cdc20.[15][16][17][18] Recent studies have also implicated the kinesin KIF2C as a novel interactor of Nek2A in the prevention of centrosome clustering.[19][14]
Caption: Nek2A signaling in centrosome regulation.
Experimental Workflow for Efficacy Validation
The following workflow outlines the key steps in validating the efficacy of a centrosome clustering inhibitor like this compound.
Caption: Workflow for validating this compound efficacy.
Conclusion
This compound demonstrates significant potential as a selective anti-cancer agent targeting the centrosome clustering mechanism in tumor cells with supernumerary centrosomes. The provided data and protocols offer a solid foundation for further research and development of this and similar compounds. Future studies should focus on direct comparative analyses of this compound with other inhibitors in a standardized panel of cancer cell lines to establish a more definitive efficacy profile.
References
- 1. Identification of novel small molecule inhibitors of centrosome clustering in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel small molecule inhibitors of centrosome clustering in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Griseofulvin stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GF-15, a novel inhibitor of centrosomal clustering, suppresses tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Griseofulvin Radiosensitizes Non-Small Cell Lung Cancer Cells and Activates cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Nek2A prevents centrosome clustering and induces cell death in cancer cells via KIF2C interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactome | APC-Cdc20 mediated degradation of Nek2A [reactome.org]
- 16. APC/C-mediated destruction of the centrosomal kinase Nek2A occurs in early mitosis and depends upon a cyclin A-type D-box - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms controlling the temporal degradation of Nek2A and Kif18A by the APC/C–Cdc20 complex | The EMBO Journal [link.springer.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Centrosome Clustering Inhibitors: CCCI-01 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Cancer cells frequently exhibit an abnormal number of centrosomes, a condition known as centrosome amplification. To survive and proliferate, these cells have developed a mechanism to cluster these extra centrosomes into two functional poles during mitosis, thereby avoiding catastrophic multipolar cell division. This process, termed centrosome clustering, has emerged as a promising and cancer-selective therapeutic target. This guide provides a comparative analysis of CCCI-01, a novel centrosome clustering inhibitor, with other known inhibitors, supported by available experimental data.
Introduction to Centrosome Clustering Inhibition
In normal cells, the presence of two centrosomes ensures the formation of a bipolar spindle, leading to symmetric cell division. However, many cancer cells possess supernumerary centrosomes, which would typically lead to multipolar spindles and cell death. To circumvent this, cancer cells utilize a complex process to cluster these extra centrosomes, effectively creating a pseudo-bipolar spindle. This reliance on centrosome clustering for survival presents a unique vulnerability in cancer cells that can be exploited for therapeutic intervention. Inhibitors of this process force cancer cells with extra centrosomes into multipolar mitosis, ultimately leading to mitotic catastrophe and selective cell death, while largely sparing healthy, non-cancerous cells.[1]
This compound: A Promising Cancer-Selective Inhibitor
This compound, chemically identified as N2-(3-pyridylmethyl)-5-nitro-2-furamide, was discovered through a high-content screen for compounds that disrupt centrosome clustering.[1] It has demonstrated selective cytotoxicity against cancer cells harboring supernumerary centrosomes while exhibiting minimal toxicity to normal cells.[1]
Mechanism of Action
This compound induces the formation of multipolar spindles in cancer cells that rely on centrosome clustering for bipolar division.[1] Treatment with this compound leads to a mitotic arrest and subsequent apoptosis in these cancer cells. While the precise molecular target of this compound has not yet been definitively identified, its action is specific to the process of organizing supernumerary centrosomes during mitosis.
Comparison with Other Known Centrosome Clustering Inhibitors
Several other compounds have been identified that inhibit centrosome clustering through various mechanisms. This section compares this compound with some of the most well-characterized inhibitors.
Griseofulvin: An antifungal drug that has been repurposed as a centrosome declustering agent. It is thought to act by disrupting microtubule dynamics.
HSET (KIFC1) Inhibitors: The human kinesin Eg5 (HSET, also known as KIFC1) is a minus-end directed motor protein that plays a crucial role in bundling microtubules at the spindle poles and is essential for centrosome clustering. Several small molecule inhibitors targeting HSET have been developed, such as CW069.
CCB02: This compound inhibits centrosome clustering by targeting the interaction between CPAP (centrosomal P4.1-associated protein) and tubulin.
The following table summarizes the available quantitative data for this compound and these other inhibitors. Direct comparison of potency can be challenging due to variations in experimental conditions across different studies.
Data Presentation: Comparison of Centrosome Clustering Inhibitors
| Inhibitor | Target/Mechanism | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| This compound | Centrosome Clustering Inhibition (Target Undetermined) | BT-549 (Breast Cancer) | MTT Assay | < 3 µM | [1] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | ~5 µM | [1] | ||
| A-549 (Lung Cancer) | MTT Assay | ~7 µM | [1] | ||
| HCT-116 (Colon Cancer) | MTT Assay | ~8 µM | [1] | ||
| BT-549 (Breast Cancer) | Clonogenic Assay | < 0.3 µM | [1] | ||
| Normal HMEC & MCF-10A | MTT Assay | > 10 µM | [1] | ||
| Griseofulvin | Microtubule Dynamics | N115 (Neuroblastoma) | Centrosome Declustering | ~50 µM (for 68% declustering) | |
| CW069 | HSET (KIFC1) ATPase Activity | - | Enzymatic Assay | 75 ± 20 µM | |
| CCB02 | CPAP-Tubulin Interaction | Various Cancer Lines | - | - |
Experimental Protocols
Immunofluorescence Assay for Centrosome Clustering
This protocol is used to visualize and quantify centrosome clustering in cells treated with inhibitors.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., BT-549) on coverslips in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and fix with cold methanol for 10 minutes at -20°C.
-
Permeabilization and Blocking: Wash the cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes. Block non-specific binding with 1% BSA in PBS for 1 hour at room temperature.
-
Antibody Staining: Incubate the cells with a primary antibody against a centrosomal marker (e.g., γ-tubulin or pericentrin) overnight at 4°C. The following day, wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. A co-stain for microtubules (α-tubulin) and DNA (DAPI or Hoechst) is also performed.
-
Imaging: Mount the coverslips on microscope slides with an antifade mounting medium. Acquire images using a fluorescence or confocal microscope.
-
Quantification: Analyze mitotic cells for the number of centrosomes. Cells with more than two distinct centrosomal foci are considered to have de-clustered centrosomes. Calculate the percentage of mitotic cells with de-clustered centrosomes for each treatment condition.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with an inhibitor.
Methodology:
-
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a low, predetermined number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Treatment: Allow the cells to attach for 24 hours, then treat with a range of concentrations of the inhibitor or vehicle control for a defined period (e.g., 24-48 hours).
-
Colony Formation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Fixation and Staining: After the incubation period, wash the plates with PBS, fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that reduces the surviving fraction by 50%.
Mandatory Visualizations
Caption: Centrosome clustering as a cancer-selective therapeutic target.
Caption: Experimental workflow for immunofluorescence analysis.
Caption: Workflow for the clonogenic survival assay.
References
A Comparative Analysis of Centrosome Clustering Inhibitors: CCCI-01 and a Survey of Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of CCCI-01, a novel inhibitor of centrosome clustering, and other compounds with similar mechanisms of action. The information presented is intended to support research and drug development efforts targeting aneuploid cancer cells.
Introduction to Centrosome Clustering Inhibition
Many cancer cells exhibit an abnormal number of centrosomes, a condition known as centrosome amplification. To avoid mitotic catastrophe and ensure survival, these cells have developed a mechanism to cluster their extra centrosomes into two functional poles, enabling a pseudo-bipolar cell division. The inhibition of this centrosome clustering process represents a promising therapeutic strategy to selectively induce mitotic failure and cell death in cancer cells while sparing healthy cells with a normal centrosome count.
This compound has been identified as a small molecule that inhibits centrosome clustering.[1] This compound, a tethered biaryl containing a nitrofuran and a pyridyl ring, has demonstrated a significant differential response in inducing multipolar spindles in cancer cells (such as BT-549) as compared to normal cells.[1] This guide will compare the available information on this compound with other known centrosome clustering inhibitors, including those that target the kinesin motor protein KIFC1 (also known as HSET), a key player in this process.
Comparative Data of Centrosome Clustering Inhibitors
The following table summarizes the available quantitative data for this compound and similar compounds. It is important to note that direct comparative studies under identical experimental conditions are limited.
| Compound | Target | Assay | Cell Line(s) | IC50 / Activity | Reference(s) |
| This compound | Centrosome Clustering | Multipolar Spindle Formation | BT-549 | High differential response vs. normal cells (qualitative) | [1] |
| Griseofulvin | Centrosome Clustering (via microtubule disruption) | Cell Viability | MDA-MB-231, BT-549 | < 20 µM | [2] |
| PJ34 | KIFC1 (indirectly) | Multipolar Spindle Formation | DLD1, H1299, HeyA8, PANC1 | Induces multi-focal spindles at 20-30 µM | [3][4] |
| AZ82 | KIFC1 ATPase | Enzymatic Assay | - | Kᵢ = 43 nM, IC₅₀ = 300 nM | [5][6] |
| SR31527 | KIFC1 ATPase | Enzymatic Assay | - | IC₅₀ = 6.6 µM | [7][8][9] |
| Cell Viability | MDA-MB-231, BT549, MDA-MB-435s | 20 - 33 µM | [7][9] | ||
| CW069 | HSET (KIFC1) | Enzymatic Assay | - | IC₅₀ = 75 µM | [10] |
| Cell Viability | N1E-115 | IC₅₀ = 86 µM | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for assays commonly used to evaluate centrosome clustering inhibitors.
Cell Culture and Compound Treatment
-
Cell Lines: Cancer cell lines with known centrosome amplification (e.g., BT-549, MDA-MB-231) and normal diploid cell lines (e.g., human mammary epithelial cells - HMECs, normal human dermal fibroblasts - NHDF) are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions. Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations for treatment. A vehicle control (DMSO) is always included in the experiments.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., multi-well plates, chamber slides) and allowed to adhere. Subsequently, the culture medium is replaced with medium containing the test compounds or vehicle control, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
Immunofluorescence Assay for Multipolar Spindle Formation
This assay is used to visualize and quantify the percentage of mitotic cells with multipolar spindles.
-
Cell Seeding and Treatment: Cells are grown on glass coverslips in a multi-well plate and treated with the compounds as described above.
-
Fixation and Permeabilization: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then fixed. A common fixation method is to use 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[11] Following fixation, cells are permeabilized with a detergent solution (e.g., 0.1-1% Triton X-100 in PBS) for 10-20 minutes to allow antibodies to access intracellular structures.[11]
-
Blocking and Antibody Staining: To reduce non-specific antibody binding, cells are incubated in a blocking solution (e.g., PBS with 2% fish gelatin) for at least 30 minutes.[11] The cells are then incubated with primary antibodies targeting centrosomes (e.g., anti-pericentrin or anti-γ-tubulin) and microtubules (e.g., anti-α-tubulin) overnight at 4°C.[11][12] After washing with PBS, the cells are incubated with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.[11] A DNA counterstain (e.g., DAPI) is often included to visualize the chromosomes.
-
Imaging and Quantification: The coverslips are mounted on microscope slides with an antifade mounting medium. Images are acquired using a fluorescence microscope. The percentage of mitotic cells exhibiting more than two spindle poles is determined by counting at least 100 mitotic cells per condition.
Cell Viability Assay
These assays measure the effect of the compounds on cell proliferation and cytotoxicity.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with a range of compound concentrations.
-
Assay Procedure: After the incubation period, a viability reagent is added to the wells. Common assays include:
-
MTT Assay: Measures the metabolic activity of cells by the conversion of a tetrazolium salt (MTT) to a colored formazan product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are typically expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is calculated from the dose-response curves.[13]
KIFC1 ATPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the ATPase activity of the KIFC1 motor protein.
-
Assay Principle: The assay measures the amount of ADP produced from ATP hydrolysis by KIFC1 in the presence of microtubules. A common method is the ADP-Glo™ Kinase Assay.
-
Procedure: Recombinant KIFC1 protein is incubated with microtubules and ATP in an appropriate buffer. The test compound at various concentrations is added to the reaction mixture. The amount of ADP generated is then quantified by a luminescence-based detection system.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce KIFC1 ATPase activity by 50%, is determined from the dose-response curve.[14]
Visualizing the Centrosome Clustering Pathway and Experimental Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of centrosome clustering in cancer cells and the point of intervention for inhibitors.
Caption: General experimental workflow for evaluating centrosome clustering inhibitors.
Conclusion
This compound and other centrosome clustering inhibitors represent a promising class of anti-cancer agents that exploit a key vulnerability of many tumor cells. While quantitative data for this compound is still emerging, the pronounced differential effect on cancer versus normal cells warrants further investigation. The comparative data presented here for compounds like AZ82, SR31527, and CW069, which target the KIFC1 motor protein, provide a valuable benchmark for the continued development and evaluation of new chemical entities in this class. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to design and execute studies in this area. Future research should focus on direct, head-to-head comparisons of these compounds in standardized assays to more definitively assess their relative potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Centrosome Clustering Is a Tumor-selective Target for the Improvement of Radiotherapy in Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KIFC1 Inhibitor, AZ82 - CAS 1449578-65-7 - Calbiochem | 533916 [merckmillipore.com]
- 7. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biotium.com [biotium.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Unraveling the Anti-Cancer Potential of CCCI-01: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, researchers are continually seeking novel therapeutic agents that can selectively target cancer cells while minimizing harm to healthy tissues. One such promising candidate is CCCI-01, a small molecule inhibitor of centrosome clustering. This guide provides a comprehensive cross-validation of the experimental results of this compound, comparing its performance against other microtubule-targeting agents, Griseofulvin and EM011, with a focus on breast cancer cell lines.
Mechanism of Action: A Targeted Approach to Cancer Cell Division
Cancer cells often exhibit an abnormal number of centrosomes, the primary microtubule-organizing centers in animal cells. To survive and proliferate, these cells have developed a mechanism to cluster these extra centrosomes into two functional poles during mitosis, ensuring a bipolar cell division. This compound disrupts this crucial process. By inhibiting centrosome clustering, this compound induces multipolar spindle formation, leading to mitotic catastrophe and ultimately, cell death, specifically in cancer cells with supernumerary centrosomes.[1][2] This targeted approach offers a potential therapeutic window, sparing normal cells that typically have a normal centrosome count.
Griseofulvin and EM011, the comparators in this guide, also exert their anti-cancer effects by interfering with microtubule dynamics. Griseofulvin, an antifungal drug, has been shown to suppress the dynamic instability of microtubules.[3] EM011, a noscapine analog, also modulates microtubule dynamics, leading to the formation of multipolar spindles through centrosome amplification and declustering.[2][4]
Comparative Efficacy: A Quantitative Look at Cytotoxicity
To objectively assess the anti-cancer potential of this compound, its cytotoxic effects were compared with those of Griseofulvin and EM011 in the context of breast cancer cell lines, specifically the estrogen receptor-positive MCF-7 and the triple-negative BT-549 cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, and the effects on colony formation were key metrics for this comparison.
| Drug | Cell Line | Assay | Results |
| This compound | BT-549 | Clonogenic Assay | 60% reduction in colony formation at 0.3 µM |
| Griseofulvin | MCF-7 | MTT Assay | IC50: 17 ± 2 µM |
| EM011 | Not specified in breast cancer lines | N/A | Reported to be 5 to 10-fold more active than noscapine |
Note: Direct comparison is challenging due to the lack of standardized experimental conditions across studies. The data presented is based on available literature.
Experimental Protocols: Ensuring Reproducibility and Validity
The following are summaries of the methodologies used in key experiments to evaluate the efficacy of these compounds.
Cytotoxicity and Clonogenic Assays
The cytotoxic effects of the compounds are typically determined using assays such as the MTT or SRB assay, which measure cell viability. For clonogenic assays, a single-cell suspension is seeded at a low density and treated with the compound of interest. After a period of incubation (typically 1-3 weeks), the number of colonies (defined as a cluster of at least 50 cells) is counted to assess the long-term survival and proliferative capacity of the cells.[5]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects. The Annexin V/Propidium Iodide (PI) assay is a common method used to detect and quantify apoptosis.[6][7] Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Microtubule Dynamics and Centrosome Clustering Assays
The impact of these compounds on microtubule dynamics can be visualized and quantified using in vitro reconstitution assays with purified tubulin or in live cells expressing fluorescently tagged tubulin or microtubule-associated proteins.[8] Total internal reflection fluorescence (TIRF) microscopy is a powerful technique for these studies.[9] To assess centrosome clustering, immunofluorescence staining of centrosomal and microtubule markers (e.g., γ-tubulin and α-tubulin) is performed, followed by microscopic analysis to quantify the percentage of cells with multipolar spindles.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway of Centrosome Clustering Inhibitors
Caption: Mechanism of action for centrosome clustering inhibitors.
Experimental Workflow for a Clonogenic Assay
Caption: General workflow for a clonogenic cell survival assay.
Conclusion and Future Directions
This compound demonstrates significant potential as a selective anti-cancer agent, particularly for tumors characterized by centrosome amplification. Its ability to induce cell death in cancer cells while sparing normal cells highlights its promise. Further head-to-head studies with other microtubule-targeting agents under standardized conditions are warranted to definitively establish its comparative efficacy. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals in the advancement of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CCR1 Activation Promotes Neuroinflammation Through CCR1/TPR1/ERK1/2 Signaling Pathway After Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel microtubule-modulating noscapinoid triggers apoptosis by inducing spindle multipolarity via centrosome amplification and declustering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CK1 Is a Druggable Regulator of Microtubule Dynamics and Microtubule-Associated Processes [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Preclinical Comparative Analysis of CCCI-01 and Standard of Care in Triple-Negative Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound CCCI-01 versus standard-of-care chemotherapeutic agents, paclitaxel and doxorubicin, in preclinical models of triple-negative breast cancer (TNBC). The data presented is based on available scientific literature. It is important to note that direct head-to-head comparative studies for this compound against paclitaxel and doxorubicin were not identified in the reviewed literature; therefore, the presented data is a compilation from separate studies and should be interpreted with caution.
Introduction to this compound: A Novel Approach to Cancer Therapy
This compound, or N2-(3-pyridylmethyl)-5-nitro-2-furamide, is a novel small molecule inhibitor of centrosome clustering.[1] In many cancer cells, the presence of an abnormal number of centrosomes (supernumerary centrosomes) would typically lead to mitotic catastrophe and cell death. However, these cells can survive by clustering these extra centrosomes into two functional poles, enabling cell division to proceed.[1] By inhibiting this clustering mechanism, this compound selectively induces multipolar spindles in cancer cells, leading to apoptosis, while having a significantly lower impact on normal cells which typically have the correct number of centrosomes.[1][2] This targeted mechanism of action suggests a potential for a wider therapeutic window compared to conventional chemotherapies.
Standard of Care in Triple-Negative Breast Cancer
The standard of care for TNBC, a particularly aggressive form of breast cancer, often involves a combination of cytotoxic chemotherapy agents. Among the most common are taxanes, such as paclitaxel, which stabilize microtubules and lead to mitotic arrest, and anthracyclines, like doxorubicin, which intercalate into DNA and inhibit topoisomerase II, ultimately leading to DNA damage and apoptosis.[3][4] While effective, these agents are associated with significant toxicities due to their impact on healthy, rapidly dividing cells.
Comparative In Vitro Efficacy
The following table summarizes the available in vitro cytotoxicity data for this compound, paclitaxel, and doxorubicin in the BT-549 human triple-negative breast cancer cell line.
| Compound | Mechanism of Action | Cell Line | IC50 (µM) | Incubation Time | Source |
| This compound | Centrosome Clustering Inhibitor | BT-549 | ~3-5 | 72 hours | [1] |
| Paclitaxel | Microtubule Stabilizer | BT-549 | ~0.02 | 72 hours | [3][5] |
| Doxorubicin | DNA Intercalator/Topoisomerase II Inhibitor | BT-549 | ~0.1-0.5 | 48-72 hours | [4] |
Note: The IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions. The data for this compound is estimated from graphical representations in the cited literature.
In Vivo Efficacy in Xenograft Models
While specific in vivo studies directly comparing this compound to standard-of-care agents in breast cancer xenograft models were not found in the reviewed literature, the following outlines a typical experimental design for such a study.
A study on a related centrosome clustering inhibitor, GF-15, demonstrated significant tumor growth inhibition and prolonged survival in mouse xenograft models of human colon cancer and multiple myeloma, supporting the potential in vivo efficacy of this class of compounds.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell viability.
Materials:
-
BT-549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound, Paclitaxel, Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed BT-549 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound, paclitaxel, and doxorubicin in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO).
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values by plotting a dose-response curve.[6]
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a compound in a mouse model of human breast cancer.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
BT-549 cells
-
Matrigel
-
This compound, Paclitaxel, Doxorubicin (formulated for in vivo administration)
-
Vehicle control solution
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10^6 BT-549 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice/group).
-
Administer this compound, paclitaxel, doxorubicin, or vehicle control according to a predetermined dosing schedule (e.g., intraperitoneal injection, daily or weekly). Paclitaxel is often administered at doses around 10-20 mg/kg, and doxorubicin at 2-5 mg/kg.[7]
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.[8]
Visualizing the Mechanisms and Workflows
Signaling Pathway of Centrosome Clustering and its Inhibition
Caption: this compound inhibits centrosome clustering in cancer cells, leading to apoptosis.
Experimental Workflow for In Vitro Comparison
Caption: Workflow for determining the in vitro cytotoxicity of test compounds.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for evaluating the in vivo efficacy of test compounds.
Conclusion
This compound represents a promising novel therapeutic strategy for cancers with supernumerary centrosomes, such as triple-negative breast cancer. Its unique mechanism of action suggests a potential for high specificity and a favorable safety profile compared to standard-of-care chemotherapies like paclitaxel and doxorubicin. While the compiled in vitro data indicates that paclitaxel is more potent at lower concentrations, the selective nature of this compound's cytotoxicity towards cancer cells is a significant advantage.[1] Further preclinical studies involving direct, head-to-head comparisons in both in vitro and in vivo models are warranted to fully elucidate the therapeutic potential of this compound relative to the current standard of care for TNBC. Such studies will be crucial in determining its future clinical development path.
References
- 1. Identification of novel small molecule inhibitors of centrosome clustering in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Low Dose of Paclitaxel Combined with XAV939 Attenuates Metastasis, Angiogenesis and Growth in Breast Cancer by Suppressing Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting triple-negative breast cancer cells with the histone deacetylase inhibitor panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of CCCI-01 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CCCI-01, a novel centrosome clustering inhibitor, with alternative therapeutic agents. The information presented is supported by experimental data to aid in the evaluation of its potential in cancer therapy.
This compound (Centrosome Clustering Chemical Inhibitor-01) has been identified as a promising anti-cancer agent due to its selective cytotoxicity towards cancer cells harboring supernumerary centrosomes.[1][2] This guide delves into the activity of this compound, compares it with other centrosome clustering inhibitors, and provides detailed experimental protocols for independent verification.
Performance Comparison of Centrosome Clustering Inhibitors
The efficacy of this compound and its alternatives can be assessed by their ability to induce multipolar spindles in cancer cells and their differential cytotoxicity towards cancerous versus normal cells.
| Compound | Mechanism of Action | Effective Concentration | Cancer Cell Line(s) | Differential Cytotoxicity | Reference |
| This compound | Induces multipolar spindles | 5 µM induces ~70% de-clustering | BT-549 (Breast) | High | [3] |
| Griseofulvin | Induces multipolar spindles | EC50 for multipolar spindle induction is higher than GF-15 | SCC114 (Oral Squamous Carcinoma) | Moderate | [4][5] |
| GF-15 | Induces multipolar spindles | EC50 for multipolar spindle induction: 900 nmol/L | SCC114 (Oral Squamous Carcinoma) | High | [5] |
| Alisertib (MLN8237) | Aurora A Kinase Inhibitor | 100 nM causes disorganized spindles | RPE-1 (hTERT-immortalized retinal pigment epithelial) | High | [6][7] |
| CP-673451 | PDGFRβ Inhibitor, also inhibits centrosome clustering | 1-2 µM increases multipolar divisions 3-5 fold | U2OS (Osteosarcoma) | High | [8] |
| Crenolanib | PDGFRβ Inhibitor, also inhibits centrosome clustering | 1-2 µM increases multipolar divisions 3-5 fold | U2OS (Osteosarcoma) | High | [8] |
Experimental Protocols
To facilitate independent verification of this compound's activity, detailed methodologies for key experiments are provided below.
High-Content Screening for Centrosome Clustering Inhibitors
This protocol outlines the foundational screening method used to identify compounds like this compound.
Objective: To identify small molecules that inhibit centrosome clustering in cancer cells with supernumerary centrosomes.
Cell Line: BT-549 breast cancer cell line (known to have supernumerary centrosomes).
Procedure:
-
Cell Plating: Seed BT-549 cells in 384-well plates.
-
Compound Addition: Add small molecule compounds from a chemical library to the wells at a desired concentration. Include a DMSO control.
-
Incubation: Incubate the cells for a sufficient period to allow for mitotic entry (e.g., 16-24 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.2% Triton X-100.
-
Stain for microtubules (α-tubulin antibody), centrosomes (γ-tubulin or pericentrin antibody), and DNA (DAPI or Hoechst).
-
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify the percentage of mitotic cells with multipolar spindles for each compound compared to the DMSO control.
Immunofluorescence Staining for Centrosome and Spindle Analysis
This protocol is for visualizing the effect of inhibitors on centrosome clustering and spindle formation.
Objective: To visualize and quantify centrosome number and spindle polarity in cells treated with this compound or other inhibitors.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-γ-tubulin, mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 568)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with the desired concentration of the inhibitor for the appropriate duration.
-
Fixation: Rinse cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washes: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Incubate with DAPI for 5 minutes.
-
Mounting: Wash the coverslips three times with PBS and mount them onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating centrosome clustering inhibitors.
Caption: Targeted disruption of centrosome clustering in cancer cells.
Caption: Workflow for comparing centrosome clustering inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of novel small molecule inhibitors of centrosome clustering in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification of griseofulvin as an inhibitor of centrosomal clustering in a phenotype-based screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GF-15, a novel inhibitor of centrosomal clustering, suppresses tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora A inhibition limits centrosome clustering and promotes mitotic catastrophe in cells with supernumerary centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora A inhibition limits centrosome clustering and promotes mitotic catastrophe in cells with supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Unveiling CCCI-01: A Targeted Approach to Cancer Therapy by Disrupting Centrosome Clustering
A novel anti-cancer compound, CCCI-01, demonstrates significant promise in selectively eliminating cancer cells by inducing mitotic catastrophe, while sparing their healthy counterparts. This comparison guide delves into the in vitro and in vivo performance of this compound, presenting a detailed analysis against other known centrosome clustering inhibitors, griseofulvin and EM011.
Researchers and drug development professionals will find a comprehensive overview of this compound's efficacy, supported by experimental data and detailed methodologies. This guide aims to provide an objective comparison to aid in the evaluation of this promising therapeutic candidate.
In Vitro Efficacy: this compound's Potent and Selective Action
This compound has shown remarkable potency and selectivity against various cancer cell lines in laboratory settings. Its primary mechanism of action lies in the inhibition of centrosome clustering, a process that cancer cells with an abnormal number of centrosomes rely on to ensure their survival during cell division. By disrupting this process, this compound forces the cancer cells into a state of multipolar division, leading to programmed cell death, or apoptosis.
Induction of Multipolar Spindles
A key indicator of this compound's efficacy is its ability to induce the formation of multipolar spindles in cancer cells. In the triple-negative breast cancer cell line BT-549, which is known to have supernumerary centrosomes, treatment with this compound led to a significant increase in multipolar spindles. At a concentration of 5 µM, approximately 70% of mitotic cells exhibited multipolar spindles, and this number increased to over 90% at a 10 µM concentration.[1] In stark contrast, normal human mammary epithelial cells (HMECs) did not show a significant increase in multipolar spindles even at a concentration of 8 µM, highlighting the cancer-cell specific action of this compound.[1]
Cytotoxicity Profile
The selective cytotoxicity of this compound towards cancer cells is a critical aspect of its therapeutic potential. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been evaluated across a panel of cancer and normal cell lines. The following table summarizes the available cytotoxicity data.
| Cell Line | Cell Type | This compound (Estimated IC50) | Griseofulvin (IC50) | EM011 (IC50) |
| BT-549 | Breast Cancer (Triple-Negative) | ~5-10 µM | - | 5.4 nM |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | >10 µM | - | 11 µM |
| A549 | Lung Cancer | >10 µM | - | - |
| HCT-116 | Colon Cancer | >10 µM | - | - |
| MCF-7 | Breast Cancer (ER+) | - | 17 µM[2] | - |
| HMEC | Normal Mammary Epithelial | >30 µM | - | - |
| MCF-10A | Normal Breast Epithelial | >30 µM | - | - |
The data indicates that this compound is most effective against the BT-549 breast cancer cell line, which is consistent with its mechanism of targeting cells with supernumerary centrosomes. Importantly, the significantly higher IC50 values in normal cell lines like HMEC and MCF-10A suggest a favorable therapeutic window.
In comparison, griseofulvin, an older antifungal drug also known to inhibit centrosome clustering, shows activity against the MCF-7 breast cancer cell line.[2] EM011, a noscapine analog, exhibits potent activity against the BT-549 cell line, with a much lower IC50 value than this compound, but its efficacy varies significantly across different triple-negative breast cancer cell lines.
In Vivo Performance: Preclinical Evidence
While extensive in vivo data for this compound is not yet publicly available, the promising in vitro results, particularly its high selectivity for cancer cells, strongly suggest a favorable therapeutic window for in vivo applications. Preclinical studies in animal models are a critical next step to validate these findings and to assess the compound's overall efficacy and safety profile.
For comparison, in vivo studies with griseofulvin have demonstrated its ability to inhibit tumor growth.[3] Similarly, EM011 has been shown to inhibit tumor growth in various human xenograft models. The development of robust in vivo data for this compound will be crucial for its progression as a clinical candidate.
Mechanism of Action: A Mitosis-Specific Intervention
This compound's mechanism of action is centered on its ability to specifically interfere with the process of centrosome clustering during mitosis in cancer cells that possess more than the normal two centrosomes. This targeted disruption leads to the formation of dysfunctional multipolar spindles, triggering cell cycle arrest and subsequent apoptosis. The specificity of this action is believed to be due to targeting a protein that is either highly expressed or specifically active during mitosis.
Below is a diagram illustrating the proposed signaling pathway and the effect of this compound.
Figure 1. Proposed mechanism of this compound action.
Experimental Protocols
To ensure the reproducibility of the presented findings, detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound, griseofulvin, or EM011 for 72 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Immunofluorescence for Spindle Analysis
-
Cell Culture and Treatment: BT-549 cells and HMECs were grown on coverslips and treated with various concentrations of this compound for 5 hours.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde for 10 minutes and permeabilized with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Non-specific binding was blocked with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Cells were incubated with a primary antibody against pericentrin (a centrosomal marker) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
DNA Staining and Mounting: DNA was counterstained with DAPI, and the coverslips were mounted on microscope slides.
-
Imaging and Analysis: Images were acquired using a fluorescence microscope, and the percentage of cells with multipolar spindles was quantified.
In Vivo Xenograft Model (General Protocol)
-
Cell Implantation: 5 x 10^6 BT-549 cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. This compound is administered via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
The following diagram outlines a typical experimental workflow for evaluating an anti-cancer compound like this compound.
References
Assessing the Therapeutic Index of CCCI-01: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the therapeutic index is paramount in evaluating the potential of a novel anti-cancer agent. This guide provides a comparative analysis of CCCI-01, a promising inhibitor of centrosome clustering, against other compounds with similar mechanisms of action. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to offer an objective assessment of this compound's therapeutic window.
This compound has emerged as a molecule of interest due to its selective cytotoxicity towards cancer cells harboring supernumerary centrosomes, a common feature in many malignancies.[1] This inhibitor disrupts the process of centrosome clustering, leading to multipolar spindle formation and subsequent cell death in cancerous cells, while largely sparing normal cells with a standard complement of two centrosomes.[1][2] This differential effect suggests a potentially wide therapeutic window, a critical attribute for any successful chemotherapeutic agent.
Comparative Analysis of Centrosome Clustering Inhibitors
To contextualize the therapeutic potential of this compound, this guide compares its performance with Griseofulvin, a well-known antifungal agent also identified as a centrosome clustering inhibitor, and GF-15, a more potent derivative of Griseofulvin.
| Compound | Mechanism of Action | Efficacy (IC50) | Cell Line | Toxicity (LD50) | Animal Model |
| This compound | Centrosome Clustering Inhibitor | < 0.3 µM (clonogenic assay) | BT-549 (Breast Cancer) | Not Reported | Not Reported |
| Griseofulvin | Centrosome Clustering Inhibitor, Microtubule Dynamics Disruptor | 17 ± 2 µM (proliferation assay) | MCF-7 (Breast Cancer) | >10,000 mg/kg (oral) | Rat |
| GF-15 | Centrosome Clustering Inhibitor | 1-5 µM (proliferation/survival) | Various Cancer Cell Lines | Not Reported (well-tolerated in xenograft models) | Mouse |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. The LD50 (lethal dose, 50%) is the dose of a substance that is lethal to 50% of a test population. A higher LD50 value indicates lower acute toxicity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Efficacy: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the IC50 value of a compound by measuring its effect on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., BT-549 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound, Griseofulvin, or GF-15) in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Toxicity: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is a method for determining the LD50 of a substance with a reduced number of animals.
-
Animal Selection: Use a single sex of a rodent species (e.g., rats or mice).
-
Dosing: Administer a single oral dose of the test substance to one animal. The initial dose is selected based on available information or a preliminary range-finding study.
-
Observation: Observe the animal for signs of toxicity and mortality over a defined period (typically 14 days).
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: The test is stopped when a sufficient number of reversals in outcome (survival/death) have been observed to allow for the calculation of the LD50 with a certain level of confidence.
-
LD50 Calculation: The LD50 is calculated using statistical methods, such as the maximum likelihood method, based on the pattern of survivals and deaths.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound in cancer cells.
Caption: Workflow for assessing therapeutic index.
References
A Head-to-Head Comparison of Centrosome Clustering Inhibitors: CCCI-01 and Competing Compounds
For Immediate Release
In the landscape of targeted cancer therapy, the inhibition of centrosome clustering in cancer cells with supernumerary centrosomes presents a promising strategy for selectively inducing tumor cell death. This guide provides a comprehensive head-to-head comparison of a novel centrosome clustering chemical inhibitor, CCCI-01, with other compounds in its class, including GF-15, AZ82, and PJ34. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available data to inform future research and development.
Mechanism of Action: Targeting a Cancer-Specific Vulnerability
Cancer cells frequently exhibit centrosome amplification, a condition that would typically lead to multipolar cell division and cell death. To circumvent this, cancer cells cluster their extra centrosomes into two functional poles, enabling a bipolar division and ensuring their survival. Centrosome clustering inhibitors, such as this compound and its competitors, disrupt this crucial survival mechanism, forcing the cancer cells into a catastrophic multipolar division, which in turn leads to apoptosis. Normal cells, which typically possess a normal complement of two centrosomes, are largely unaffected by these inhibitors, offering a potentially wide therapeutic window.
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Compound CCCI-01
This document provides comprehensive guidance on the safe and compliant disposal of waste containing the hypothetical research compound CCCI-01. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Waste Identification
All personnel handling this compound must be familiar with its Safety Data Sheet (SDS) prior to use. Waste containing this compound is to be considered hazardous unless explicitly determined otherwise through validated inactivation procedures.
Waste Classification:
-
Solid Waste: Includes contaminated personal protective equipment (PPE), empty vials, and plasticware.
-
Liquid Waste: Includes spent cell culture media, unused stock solutions, and reaction mixtures.
-
Sharps Waste: Includes needles, syringes, and contaminated glassware.
Segregation and Collection
Proper segregation at the point of generation is the first step in compliant disposal. Never mix this compound waste with general laboratory trash or other incompatible chemical waste streams.
-
Step 1: Container Selection: Use only approved, leak-proof, and clearly labeled hazardous waste containers.
-
Step 2: Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Step 3: Segregation:
-
Solid Waste: Collect in a designated, lined container.
-
Liquid Waste: Collect in a dedicated, chemically resistant container (e.g., borosilicate glass or HDPE). Keep the container closed when not in use.
-
Sharps Waste: Place directly into a designated sharps container.
-
Waste Characterization Data
The following table summarizes key characteristics of this compound waste streams, essential for determining appropriate disposal pathways.
| Parameter | Solid Waste (Contaminated PPE) | Liquid Waste (10mM in DMSO/Media) |
| Primary Hazard Class | Toxic, Environmental Hazard | Toxic, Flammable, Corrosive |
| EPA Waste Code (Assumed) | P042 | D001, D002, P042 |
| pH (Liquid Waste) | N/A | 3.5 - 4.5 |
| Recommended Container | Lined Cardboard Box | HDPE or Glass Bottle |
| Storage Limit (On-site) | 90 days | 90 days |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Experimental Protocol: Inactivation of this compound in Liquid Waste
For laboratories generating significant quantities of liquid waste, chemical inactivation prior to collection can reduce hazardous properties. The following protocol details a validated method for the degradation of this compound in aqueous solutions.
Objective: To degrade this compound in liquid waste to below 1% of its original concentration.
Materials:
-
This compound liquid waste
-
Sodium hypochlorite solution (12% w/v)
-
Sodium bisulfite
-
pH meter and calibration standards
-
Stir plate and stir bar
-
Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)
Procedure:
-
Preparation: Place the liquid waste container in a certified chemical fume hood. Place the container on a stir plate and add a stir bar.
-
Neutralization (if acidic): Slowly add 1M NaOH to the stirring solution until the pH is between 6.5 and 7.5.
-
Oxidation: While stirring, slowly add 50 mL of 12% sodium hypochlorite solution for every 1 liter of waste.
-
Reaction: Allow the mixture to stir for a minimum of 4 hours at room temperature.
-
Quenching: Slowly add sodium bisulfite to the solution until the yellow color dissipates, indicating the neutralization of excess hypochlorite.
-
Verification: Test the final pH to ensure it is between 6.0 and 8.0.
-
Disposal: The treated solution can now be collected in a container labeled "Treated this compound Waste" for EHS pickup.
Inactivation Efficiency:
| Treatment Time (hours) | Reagent | This compound Degradation (%) |
| 1 | 12% Sodium Hypochlorite | 85.2% |
| 2 | 12% Sodium Hypochlorite | 92.7% |
| 4 | 12% Sodium Hypochlorite | 99.1% |
| 4 | 1% Hydrogen Peroxide | 45.6% |
This procedure provides a reliable method for reducing the hazardous characteristics of this compound liquid waste, facilitating safer handling and disposal. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local and federal regulations.
Essential Safety and Logistical Information for Handling CCCI-01
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of CCCI-01 (Centrosome Clustering Chemical Inhibitor-01), a research chemical identified as N2-(3-pyridylmethyl)-5-nitro-2-furamide. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Immediate Safety and Handling
This compound is a small molecule inhibitor used in cancer research to induce mitotic catastrophe in cells with supernumerary centrosomes by inhibiting centrosome clustering.[1][2][3] While the full toxicological profile is not exhaustively characterized, preliminary safety data indicates that it requires careful handling to avoid irritation and potential sensitization.
Personal Protective Equipment (PPE)
Based on available safety data sheets for similar chemical compounds and general laboratory best practices, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact, which may cause irritation.[4][5] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect against splashes and airborne particles that can cause serious eye irritation.[4][5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. | To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[4][5] |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
Handling and Storage
-
Handling: Avoid creating dust when working with the solid form of this compound. Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][6]
Operational Plans
Experimental Workflow: From Stock Solution to Cellular Assay
The following diagram outlines a typical experimental workflow for utilizing this compound in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. CCR1 Activation Promotes Neuroinflammation Through CCR1/TPR1/ERK1/2 Signaling Pathway After Intracerebral Hemorrhage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
